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Antimony(III)selenide

Cat. No.: B13176981
M. Wt: 480.4 g/mol
InChI Key: WWUNXXBCFXOXHC-UHFFFAOYSA-N
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Description

Antimony(III)selenide is a useful research compound. Its molecular formula is Sb2Se3 and its molecular weight is 480.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Sb2Se3 B13176981 Antimony(III)selenide

Properties

Molecular Formula

Sb2Se3

Molecular Weight

480.4 g/mol

IUPAC Name

antimony(3+);selenium(2-)

InChI

InChI=1S/2Sb.3Se/q2*+3;3*-2

InChI Key

WWUNXXBCFXOXHC-UHFFFAOYSA-N

Canonical SMILES

[Se-2].[Se-2].[Se-2].[Sb+3].[Sb+3]

Origin of Product

United States

General Academic Context and Significance of Antimony Iii Selenide Sb2se3 in Contemporary Materials Science Research

Emergence as a Promising Semiconductor Material for Advanced Research Applications

Antimony(III) selenide (B1212193), a binary compound with the chemical formula Sb2Se3, is increasingly recognized for its excellent semiconducting properties. guidechem.com It is composed of earth-abundant and low-toxicity elements, making it an attractive alternative to other semiconductor materials that contain scarce or hazardous elements like indium and cadmium. mdpi.commdpi.com The material is characterized by a high absorption coefficient (>10^5 cm⁻¹) in the visible light spectrum and a suitable bandgap of approximately 1.0–1.3 eV, which is ideal for single-junction solar cells. inoe.rohep.com.cn These properties, combined with its simple binary composition and stable orthorhombic crystal structure, position Sb2Se3 as a strong candidate for a variety of advanced research applications, particularly in photovoltaics and optoelectronics. hep.com.cnontosight.airesearchgate.net

The unique quasi-one-dimensional crystal structure of Sb2Se3, consisting of (Sb4Se6)n ribbons, leads to anisotropic electrical and optical properties. mdpi.comijsrst.com This structure is also associated with benign grain boundaries, which can be advantageous for carrier transport when properly aligned. hep.com.cn Research has shown that controlling the orientation of these ribbons is crucial for fabricating high-quality Sb2Se3 films and enhancing device performance. cnr.itrsc.org The power conversion efficiency (PCE) of Sb2Se3-based solar cells has seen a rapid increase in recent years, climbing from around 1% in 2014 to over 10% by 2022, demonstrating its significant potential in the field. mdpi.com This rapid progress underscores the growing interest and intensive research efforts focused on this promising semiconductor.

Key Properties of Antimony(III) Selenide:

Property Value References
Chemical Formula Sb2Se3 guidechem.comontosight.ai
Crystal Structure Orthorhombic ontosight.aiheegermaterials.com
Bandgap 1.0–1.3 eV inoe.rohep.com.cn
Absorption Coefficient >10^5 cm⁻¹ mdpi.comhep.com.cn
Melting Point 611 °C heegermaterials.com
Electron Mobility ~15 cm² V⁻¹ s⁻¹ aip.org

Interdisciplinary Research Landscape and Historical Perspectives in Chalcogenide Materials Science

Sb2Se3 belongs to the larger family of chalcogenide materials, which are compounds containing one or more chalcogen elements (sulfur, selenium, or tellurium). researchgate.net Chalcogenide materials have a long history in materials science, with applications ranging from optical data storage to thermoelectric devices. researchgate.net The exploration of these materials has been driven by their diverse and often unique electronic and optical properties. daneshyari.com

The study of Sb2Se3 builds upon decades of research into other chalcogenide-based thin-film solar cells, such as those based on copper indium gallium selenide (CIGS) and cadmium telluride (CdTe). aip.orgresearchgate.net While these materials have achieved high efficiencies, concerns about the scarcity of indium and the toxicity of cadmium have spurred the search for more sustainable alternatives. mdpi.com This has led to increased focus on earth-abundant materials like Sb2Se3. mdpi.com The research landscape for Sb2Se3 is inherently interdisciplinary, involving physicists, chemists, materials scientists, and engineers who work on everything from fundamental synthesis and characterization to device fabrication and optimization. researchgate.netsaspublishers.comacs.org

The crystal structure of Sb2Se3 was first determined in the 1950s, revealing its orthorhombic nature. nih.goviucr.org However, its potential for photovoltaic applications has only been seriously explored in the last decade. This recent surge in interest is due to advancements in thin-film deposition techniques that allow for better control over the material's properties. ijsrst.com

Common Deposition Techniques for Sb2Se3 Thin Films:

Vapor Transport Deposition (VTD) aip.org

Close-Spaced Sublimation (CSS) aip.org

Thermal Evaporation ijsrst.com

Sputtering ijsrst.com

Chemical Bath Deposition (CBD) ijsrst.com

Hydrothermal Synthesis acs.org

Addressing Challenges in Sustainable Energy and Optoelectronics Research Paradigms

The development of sustainable energy sources is a critical global challenge, and photovoltaic technology is a key component of the solution. europa.eu Sb2Se3 offers a promising path toward low-cost, high-efficiency thin-film solar cells. bohrium.com Its earth-abundant constituents and potential for high theoretical efficiency (predicted to be around 31.7% by the Shockley-Queisser limit) make it a compelling material for large-scale solar energy conversion. mdpi.com The rapid improvement in the efficiency of Sb2Se3 solar cells suggests that it could become a competitive technology in the renewable energy market. mdpi.com

Beyond solar cells, the unique optoelectronic properties of Sb2Se3 make it suitable for a range of other applications. ontosight.ai These include photodetectors, thermoelectric devices that can convert waste heat into electricity, and even as a material for solar hydrogen production through photoelectrochemical water splitting. ontosight.airsc.orgnih.gov The ability to tune its properties through techniques like doping and alloying with other chalcogens (e.g., forming Sb2(S,Se)3) further expands its potential applications. nih.govcolab.ws

However, several challenges remain in fully realizing the potential of Sb2Se3. These include overcoming issues with carrier recombination, achieving effective and stable doping, and optimizing the interfaces between the Sb2Se3 layer and other components in a device. mdpi.comijsrst.com Addressing these challenges is a major focus of current research and will be crucial for the future commercialization of Sb2Se3-based technologies. researchgate.netijsrst.com

Fundamental Electronic Structure and Charge Carrier Transport Phenomena in Antimony Iii Selenide

Theoretical and Computational Investigations of Electronic Band Structure

Computational methods are pivotal in elucidating the electronic properties of Sb₂Se₃. These theoretical studies provide foundational insights into the material's behavior at a quantum level, guiding experimental efforts.

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic band structure of materials like Sb₂Se₃. researchgate.netliverpool.ac.uk While standard DFT approximations, such as the Generalized Gradient Approximation (GGA), are powerful, they are known to often underestimate the band gap of semiconductors.

To achieve greater accuracy and better alignment with experimental results, more advanced computational techniques are utilized. The GW approximation, in particular, serves as a crucial correction to DFT calculations. researchgate.netosti.gov Studies employing DFT with GW corrections have provided more precise values for the electronic band gap of Sb₂Se₃. researchgate.netosti.gov For instance, calculations using this advanced method have determined the indirect band gap to be approximately 1.21 eV, which is in closer agreement with experimental observations. researchgate.netcore.ac.uk The use of hybrid functionals, such as HSE06, which incorporate a portion of exact Hartree-Fock exchange, also offers improved accuracy over standard DFT approaches for band structure calculations. liverpool.ac.uk

Computational MethodCalculated Band Gap (eV)Reference
DFT (GGA)~0.95 - 1.3 researchgate.net
DFT with GW Corrections1.21 (Indirect) researchgate.netosti.gov
DFT with mBJ Potential1.21 (Indirect) core.ac.uk

The nature of the electronic band gap—whether it is direct or indirect—is a critical parameter for optoelectronic applications. In a direct band gap semiconductor, an electron can transition from the valence band maximum to the conduction band minimum without a change in crystal momentum, readily emitting a photon. wikipedia.org In an indirect band gap material, this transition requires the assistance of a phonon to conserve momentum. wikipedia.org

Antimony(III) selenide (B1212193) possesses a complex and nuanced band structure. Theoretical calculations consistently show that Sb₂Se₃ is an indirect band gap semiconductor. researchgate.netliverpool.ac.uk However, the energy difference between the indirect gap and the lowest direct transition is remarkably small. researchgate.net Detailed studies have shown an indirect energy band gap of 1.21 eV, with a direct transition possible at just 0.01 eV higher in energy (1.22 eV). researchgate.netosti.gov This near-degeneracy means that Sb₂Se₃ exhibits properties of both direct and indirect gap materials, with a high probability of direct transitions occurring. researchgate.net This unique characteristic is attributed to its layered crystal structure and the specific arrangement of its energy bands. researchgate.net

Electronic Density of States (DOS) calculations reveal the distribution of energy levels that are available for electrons to occupy within the material. For Sb₂Se₃, DOS analyses show that the valence band maximum (VBM) is primarily composed of Se 4p and Sb 5p orbitals, while the conduction band minimum (CBM) is dominated by Sb 5p antibonding states.

Calculated DOS has been shown to agree well with experimental photoemission spectra. researchgate.netosti.gov Furthermore, analyses of partial DOS have been instrumental in identifying the contribution of the Sb 5s² lone pair of electrons at the valence band edge, which has been shown to influence the material's ionization potential. liverpool.ac.uk The density of states near the band edges is a crucial factor influencing the material's optical and transport properties. core.ac.uk

Carrier Concentration and Mobility Studies

The performance of a semiconductor device is intrinsically linked to its charge carrier concentration and mobility. For Sb₂Se₃, these properties are complex and highly dependent on material preparation and doping.

The intrinsic carrier concentration of Sb₂Se₃ is generally low. osti.gov However, its conductivity can be modulated through doping. Studies on doped bulk crystals have provided evidence of n-type behavior with carrier concentrations in the range of 10¹⁷–10¹⁸ cm⁻³ for chlorine-doped samples, and weak p-type behavior (10¹⁶–10¹⁷ cm⁻³) for tin-doped samples. liverpool.ac.uk The optimal doping density for photovoltaic applications is considered to be around 10¹⁶ cm⁻³. osti.gov

Carrier mobility in Sb₂Se₃ is highly anisotropic, a direct consequence of its one-dimensional crystal structure. researchgate.netnih.gov Theoretical and experimental studies have shown that charge transport is significantly more efficient along the covalently bonded (Sb₄Se₆)ₙ ribbons. nih.govnorthumbria.ac.uk First-principles calculations have quantified this anisotropy, revealing significant differences in mobility along different crystallographic axes. nih.govacs.org

Calculated Room-Temperature Carrier Mobilities in Sb₂Se₃ (cm² V⁻¹ s⁻¹)
Carrier Typeμ researchgate.netμ frontiersin.orgμ researchgate.netReference
ElectronHigh (~6x μ frontiersin.org)MediumLow (~1/30th μ researchgate.net) nih.govacs.org
HoleMedium (~1/2 μ frontiersin.org)HighestLow (~1/8th μ frontiersin.org) nih.gov

Phonon Interactions and Anisotropic Charge Transport Behavior

The movement of charge carriers through the Sb₂Se₃ lattice is intrinsically limited by their interaction with lattice vibrations, or phonons. In polar materials like Sb₂Se₃, the coupling between electrons and longitudinal optical phonons is a dominant scattering mechanism. nih.gov This interaction can lead to the formation of polarons, which are quasiparticles consisting of a charge carrier and its self-induced lattice distortion field. arxiv.orgresearchgate.netacs.org

Theoretical studies indicate that charge transport in Sb₂Se₃ is governed by the formation of large polarons. nih.govacs.org The strength of the electron-phonon interaction is described by the Fröhlich coupling constant (α), which for Sb₂Se₃ is calculated to be around 2, placing it in the intermediate coupling regime. nih.govacs.org This band-like transport by large polarons results in high intrinsic mobility, confirming that the performance of Sb₂Se₃-based solar cells is not fundamentally limited by intrinsic self-trapping phenomena. nih.govacs.orgarxiv.org

The anisotropic nature of charge transport is a direct result of the material's quasi-one-dimensional crystal structure, which consists of covalently bonded (Sb₄Se₆)ₙ ribbons stacked together by weaker van der Waals forces. researchgate.net Charge transport along these ribbons is efficient, while transport between them is significantly hindered. northumbria.ac.uk This anisotropy underscores the critical importance of controlling the crystal orientation in Sb₂Se₃ thin films to maximize device performance. researchgate.netaps.org

Carrier Dynamics and Recombination Mechanisms in Antimony(III)selenide

After photogeneration, electron-hole pairs must be separated and collected to produce an electrical current. The efficiency of this process is often limited by carrier recombination, where electrons and holes recombine and their energy is lost, either radiatively (emitting light) or non-radiatively (generating heat). liverpool.ac.uk

In Sb₂Se₃, non-radiative recombination is a significant loss mechanism that can limit device performance, particularly the open-circuit voltage. liverpool.ac.ukresearchgate.net This type of recombination is often mediated by defects within the bulk of the material or at interfaces, which act as trapping centers for charge carriers. researchgate.net The presence of deep defects is a primary cause of severe voltage loss in Sb₂Se₃ solar cells. researchgate.net

The unique quasi-1D structure of Sb₂Se₃, with its saturated bonds at grain boundaries, can help reduce recombination losses when the crystal grains are properly aligned. However, interfacial recombination, particularly at the heterojunction between the Sb₂Se₃ absorber layer and the electron transport layer, remains a critical challenge. frontiersin.orgresearchgate.net Understanding and mitigating these recombination pathways through defect passivation and interface engineering is crucial for enhancing the efficiency of Sb₂Se₃-based optoelectronic devices. frontiersin.orgresearchgate.net The formation of polarons can also influence carrier dynamics by creating localized trapping states for the charge carriers. researchgate.netacs.org

Time-Resolved Transient Absorption Spectroscopy for Photogenerated Carrier Dynamics

Time-resolved transient absorption spectroscopy (TAS) is a powerful technique used to investigate the dynamics of photoexcited charge carriers, providing insights into processes such as carrier cooling, trapping, and recombination on ultrafast timescales. semanticscholar.orgresearchgate.net In Antimony(III) selenide, TAS studies have been instrumental in revealing the complex pathways that photogenerated electrons and holes follow after excitation.

Upon photoexcitation, charge carriers in Sb₂Se₃ undergo several relaxation processes. Initially, hot carriers thermalize and cool to the band edges, a process that occurs on the order of picoseconds. researchgate.net Subsequent to this initial cooling, the carrier dynamics are largely governed by trapping at defect states and eventual recombination.

Studies on both amorphous and crystalline Sb₂Se₃ thin films using femtosecond broadband pump-probe spectroscopy have shown that the interband gap defect density is significantly higher in the amorphous phase compared to the crystalline phase. acs.org The dynamics of carrier trapping and recombination were observed to be faster at cryogenic temperatures (5 K) than at room temperature (300 K), which is attributed to higher carrier mobility at elevated temperatures. acs.org

The transient kinetics of charge carriers in Sb₂Se₃ can be monitored at different wavelengths, revealing distinct decay components. For instance, transient absorption in the red and blue regions of the spectrum can be attributed to shallow and deep trapped carriers, respectively. acs.org The decay of these transient signals provides quantitative information about the lifetimes of these trapped states. In polycrystalline Sb₂Se₃ films, the free-carrier lifetime has been reported to be on the order of tens of picoseconds, with carrier trapping being a primary mechanism for this short lifetime. mdpi.com Following the rapid trapping of free carriers, a slower recombination process occurs on the nanosecond to microsecond timescale, which is attributed to the recombination of these trapped carriers. mdpi.comresearchgate.net

The substrate on which the Sb₂Se₃ film is deposited can also influence the charge carrier dynamics. Ultrafast transient reflectance spectroscopy has been employed to study the relaxation of excited charge carriers in Sb₂Se₃ films on various substrates, revealing the role of the substrate in charge transfer processes. acs.org

Table 1: Carrier Dynamics in Antimony(III) selenide Investigated by Time-Resolved Spectroscopy
ParameterTimescaleAssociated ProcessReference
Carrier Thermalization and Cooling0.2 - 4 psHot carriers relaxing to the band edge researchgate.net
Free-Carrier LifetimeTens of picosecondsCarrier trapping at defect states mdpi.com
Trapped Carrier RecombinationNanoseconds to microsecondsRecombination of carriers from trap states mdpi.comresearchgate.net

Identification and Mitigation of Non-radiative Recombination Pathways

Identification of Non-radiative Recombination Centers:

Several intrinsic point defects in Sb₂Se₃ have been identified as deep-level traps that facilitate non-radiative recombination. Theoretical and experimental studies have pointed to selenium vacancies (VSe) and antimony antisites (SbSe) as some of the most detrimental defects. researchgate.netresearchgate.netaip.orgnorthumbria.ac.uk These defects introduce energy levels deep within the band gap, which can act as efficient recombination centers. For instance, selenium vacancies are known to form deep donor defects, while antimony antisites can act as shallow acceptors. acs.org The presence of these defects leads to a high density of trap states, which significantly reduces the carrier lifetime and diffusion length. researchgate.net

Furthermore, recombination can be particularly severe at the interfaces of the Sb₂Se₃ layer with other materials in a device, such as the buffer layer in a solar cell. researchgate.netnih.govresearchgate.net Improper band alignment at these heterojunctions can create a "cliff-like" structure that enhances interface recombination. researchgate.netresearchgate.net

Mitigation of Non-radiative Recombination:

To enhance the performance of Sb₂Se₃ devices, various strategies have been developed to mitigate non-radiative recombination:

Defect Passivation: This approach involves neutralizing the electronically active defect states. Doping with elements like tellurium (Te) has been shown to passivate defects and reduce their density. mdpi.com For example, Te doping can reduce the defect density in Sb₂Se₃ thin films by an order of magnitude. mdpi.com Similarly, the introduction of Al³⁺ ions has been proposed to passivate antimony vacancies (VSb). aip.org

Interface Engineering: Optimizing the interface between the Sb₂Se₃ absorber layer and the adjacent layers is crucial. Modifying the buffer layer, for instance by using a CdxZn₁-xS ternary compound, can lead to a more favorable "spike-like" band alignment that suppresses interface recombination. nih.govresearchgate.net This improved alignment increases the recombination resistance and carrier lifetime. nih.gov

Annealing Treatments: Post-deposition annealing, particularly in a controlled atmosphere, can reduce defect densities and improve the quality of the heterojunction interface. Air annealing, for instance, has been shown to suppress non-radiative recombination at the Sb₂Se₃/CdS interface, with oxygen potentially acting as a defect passivator. nih.gov

Control of Film Growth and Orientation: The crystallographic orientation of the Sb₂Se₃ film plays a role in carrier transport and recombination. Promoting a preferred [hk1] orientation can lead to improved carrier transport and reduced recombination losses. researchgate.net

Table 2: Key Defects in Antimony(III) selenide and Mitigation Strategies
Defect TypeNatureMitigation StrategyReference
Selenium Vacancy (VSe)Deep-level donorDirected defect passivation, Annealing in Se-rich environment researchgate.netresearchgate.net
Antimony Antisite (SbSe)Shallow acceptorControl of stoichiometry acs.org
Antimony Vacancy (VSb)Deep-level acceptorPassivation with Al³⁺ ions aip.org
Interface DefectsRecombination centers at heterojunctionsInterface engineering (e.g., CdxZn₁-xS buffer), Air annealing nih.govresearchgate.netnih.gov

Crystallographic Structure, Microstructure, and Anisotropic Growth of Antimony Iii Selenide

Orthorhombic Crystal System and Space Group Analysis (Pnma 62)

Antimony(III) selenide (B1212193) crystallizes in the orthorhombic crystal system, a key feature that dictates its fundamental properties. hep.com.cnsaspublishers.com Specifically, it belongs to the Pnma space group, which is designated as number 62 in the International Tables for Crystallography. hep.com.cnmaterialsproject.orgaip.org This crystal structure is analogous to that of stibnite. materialsproject.org

The unit cell of Sb2Se3 is defined by its lattice parameters. Experimental and computational analyses have determined these parameters to be approximately a = 11.62 Å, b = 11.77 Å, and c = 3.962 Å. aip.orguanl.mx These dimensions define the repeating unit of the crystal lattice. The structure is composed of two inequivalent antimony (Sb³⁺) sites and three inequivalent selenium (Se²⁻) sites. materialsproject.org In one configuration, Sb³⁺ is bonded to five Se²⁻ atoms, forming SbSe₅ square pyramids. In the other, Sb³⁺ is bonded to six Se²⁻ atoms, creating distorted SbSe₆ octahedra. materialsproject.org The bond lengths between antimony and selenium atoms vary, with reported ranges of 2.59-2.99 Å and 2.66-3.30 Å for the different Sb³⁺ sites. materialsproject.org

Parameter Value Reference
Crystal SystemOrthorhombic hep.com.cnsaspublishers.comaip.org
Space GroupPnma (62) hep.com.cnmaterialsproject.orgaip.org
Lattice Constant (a)~11.62 Å aip.orguanl.mx
Lattice Constant (b)~11.77 Å uanl.mx
Lattice Constant (c)~3.962 Å aip.orguanl.mx

Quasi-One-Dimensional (Q1D) Ribbon Structure and Inter-Ribbon Interactions

A defining characteristic of the Sb2Se3 crystal structure is its quasi-one-dimensional (Q1D) nature. hep.com.cnosti.gov The structure is composed of (Sb4Se6)n ribbons that extend along the c-axis, or the direction. hep.com.cnaip.orgfrontiersin.org Within these ribbons, atoms are held together by strong covalent bonds. hep.com.cnfrontiersin.org

These one-dimensional ribbons are then stacked and held together by weaker van der Waals forces in the directions perpendicular to the ribbons (along the a- and b-axes). hep.com.cnfrontiersin.org This pronounced structural anisotropy leads to anisotropic physical properties, including directional charge transport. Carrier mobility is significantly enhanced along the c-axis, parallel to the ribbons, compared to the other crystallographic directions. frontiersin.org This is a critical consideration for the design of electronic and optoelectronic devices based on Sb2Se3.

Investigations of Material Crystallinity and Grain Morphology

The performance of polycrystalline Sb2Se3 thin films is heavily influenced by their crystallinity and grain morphology. Various deposition techniques result in different film characteristics. For instance, thermal evaporation can produce densely packed grains, indicating good crystallinity. frontiersin.org

The size of the crystalline grains can be influenced by post-deposition treatments, such as annealing. For films prepared by chemical bath deposition, subsequent heating in the presence of selenium can lead to well-defined X-ray diffraction patterns and an increase in the average crystalline grain size to the range of 15–30 nm. uanl.mx In some cases, annealing has been shown to increase the crystallite grain size from 76 nm to 94 nm as the temperature is increased. researchgate.net

Scanning electron microscopy (SEM) is a common technique used to analyze the surface morphology of these films. SEM images reveal that as-deposited films can have an amorphous nature with spherical granular particles, while annealing promotes a more crystalline structure with more organized grain arrangements. researchgate.net The quality of the grain interior and the interfaces between grains can be improved by optimizing processes like pre-selenization, which can lead to enhanced crystallinity and a pinhole-free morphology. nih.gov

Deposition/Treatment Method Resulting Grain Morphology/Crystallinity Reference
Thermal EvaporationDensely packed grains, good crystallinity frontiersin.org
Chemical Bath Deposition with AnnealingAverage crystalline grain size of 15–30 nm uanl.mx
Annealing (general)Increased crystallite grain size with temperature researchgate.net
Optimized Pre-selenizationEnhanced crystallinity, pinhole-free morphology nih.gov

Crystalline Orientation Control in Antimony(III) Selenide Thin Films

Controlling the crystalline orientation of Sb2Se3 thin films is critical for optimizing device performance, particularly in applications like solar cells. osti.gov Due to the anisotropic charge transport, orienting the (Sb4Se6)n ribbons vertically with respect to the substrate is highly desirable to facilitate efficient charge transfer. aip.orgosti.gov

Several strategies have been developed to achieve this preferred orientation. One effective method is the use of a seed layer on the substrate to template the growth of a vertically oriented, columnar Sb2Se3 absorber layer. osti.gov By controlling the grain orientation and compactness of the seed layer, high-quality absorber layers can be obtained. osti.gov

Another approach involves adjusting the deposition conditions or introducing buffer layers. For example, the diffusion of zinc (Zn) from a cadmium sulfide (B99878) (CdS) buffer layer has been found to influence the crystalline orientation of Sb2Se3 thin films in a superstrate structure, promoting the desired [hk1] orientation. nih.gov This leads to denser films with larger grain sizes. nih.gov Similarly, rapid thermal evaporation processes have been used to orient the crystal growth perpendicular to the substrate. researchgate.net The ability to control the orientation of the crystalline grains is a key factor in improving the efficiency of Sb2Se3-based devices by minimizing charge recombination and enhancing carrier transport. aip.org

Advanced Synthesis Methodologies and Fabrication Techniques for Antimony Iii Selenide Materials

Solution-Based Approaches for Antimony(III) selenide (B1212193) Material Synthesis

Solution-based synthesis methods offer several advantages, including low cost, scalability, and the ability to produce complex nanostructures. These techniques involve the chemical reaction of precursors in a liquid medium to form the desired Sb₂Se₃ material.

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline Sb₂Se₃ nanomaterials. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave.

In a typical hydrothermal synthesis, precursors like antimony chloride (SbCl₃) and selenium powder (Se) are reacted in the presence of a reducing agent and a mineralizer, such as sodium hydroxide (B78521) (NaOH). For instance, pure and terbium-doped Sb₂Se₃ nanomaterials have been prepared via a hydrothermal route. qom.ac.ir In one procedure, grey selenium and NaOH were dissolved in distilled water, followed by the addition of SbCl₃ and hydrazinium (B103819) hydroxide. The mixture was then sealed in a Teflon-lined autoclave and maintained at 160 °C for 24 hours. qom.ac.ir This process yields well-crystalline Sb₂Se₃ with controlled morphology. The hydrothermal method has also been shown to effectively suppress the formation of common impurities like antimony trioxide (Sb₂O₃). nih.gov

Solvothermal synthesis follows a similar principle but utilizes organic solvents. For example, ternary compounds of bismuth antimony selenide have been synthesized under solvothermal conditions in an ethylene (B1197577) glycol medium at temperatures of 453-463 K for 15 hours, using bismuth(III) oxide, antimony(III) oxide, elemental selenium, and hydrazine (B178648) monohydrate as reactants. researchgate.net

Table 1: Representative Hydrothermal Synthesis Parameters for Sb₂Se₃

Antimony SourceSelenium SourceSolventTemperature (°C)Time (h)Resulting Morphology
SbCl₃Se powderWater16024Nanoparticles
Potassium antimony tartrate trihydrateSelenourea (B1239437)Water1654Thin Films

Chemical Bath Deposition (CBD) is a simple and scalable technique for depositing thin films of Sb₂Se₃ on a substrate. The process involves the controlled precipitation of the material from a solution containing the constituent ions. A common approach uses a soluble complex of antimony, such as potassium antimony tartrate, and a source of selenide ions, like sodium selenosulfate. uanl.mx The deposition is typically carried out by immersing a substrate in a chemical bath where the slow release of ions leads to the formation of a uniform thin film. For instance, thin films have been deposited from baths containing potassium antimony tartrate, triethanolamine, ammonia, and sodium selenosulfate. uanl.mx Post-deposition heat treatment is often necessary to improve the crystallinity of the as-deposited amorphous films. uanl.mx

Electrodeposition is another powerful technique for fabricating Sb₂Se₃ thin films. This method involves the reduction of antimony and selenium ions from an electrolyte solution onto a conductive substrate by applying an electrical potential. An innovative electrodeposition route utilizes an aqueous alkaline electrolyte to obtain amorphous Sb₂Se₃, which can then be crystallized through a soft thermal annealing process in an inert atmosphere. nih.gov This technique allows for precise control over the film thickness and composition. The formation of antimony selenide has been confirmed to proceed via an induced codeposition mechanism where selenium deposition occurs first, inducing the deposition of antimony. researchgate.net

Table 2: Comparison of CBD and Electrodeposition for Sb₂Se₃ Thin Films

FeatureChemical Bath Deposition (CBD)Electrodeposition
Principle Controlled chemical precipitation from a solution.Electrochemical reduction of ions onto a substrate.
Typical Precursors Potassium antimony tartrate, Sodium selenosulfate. uanl.mxAntimony and selenium ionic species in an electrolyte. nih.gov
Process Control Temperature, pH, concentration.Applied potential/current, electrolyte composition.
Film Quality Often amorphous as-deposited, requires annealing. uanl.mxCan be amorphous or crystalline depending on parameters. nih.gov
Advantages Simple, low-cost, large-area deposition.Precise thickness control, good material utilization.

Single source precursor routes offer a more controlled approach to the synthesis of Sb₂Se₃, where a single compound contains both antimony and selenium atoms in a predefined stoichiometric ratio. This method can lead to higher purity materials and better control over the final product's composition. An example of such a precursor is tris(selenobenzoato)antimony(III). manchester.ac.uk This complex can be used to synthesize Sb₂Se₃ nanorods via a hot injection method or to deposit highly crystalline thin films by Aerosol Assisted Chemical Vapour Deposition (AACVD). manchester.ac.ukresearchgate.net

Colloidal chemistry involves the synthesis of Sb₂Se₃ nanocrystals in a solution, typically using a hot-injection method. rsc.org This technique allows for excellent control over the size and shape of the resulting nanoparticles. In a typical synthesis, an antimony precursor, such as antimony(III) chloride dissolved in oleic acid, is injected into a hot solution containing a selenium precursor, like selenourea dissolved in oleylamine (B85491). google.com The reaction is then quenched to stop the growth of the nanocrystals, yielding monodisperse nanostructures such as nanorods or nanocrystals. google.com The morphology of the final product can be tuned by adjusting reaction parameters like temperature and precursor concentrations. rsc.org

Vapor Phase Deposition Techniques for Antimony(III) selenide Films and Nanostructures

Vapor phase deposition techniques are carried out in a vacuum or controlled atmosphere and involve the transport of precursor materials in the vapor phase to a substrate, where they react or condense to form a thin film or nanostructure. These methods are known for producing high-purity and high-quality crystalline films.

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods. Thermal evaporation is a common PVD technique used for Sb₂Se₃ film fabrication due to the material's high vapor pressure and low melting point. tandfonline.com In this process, Sb₂Se₃ powder or elemental antimony and selenium are heated in a vacuum chamber until they evaporate. tandfonline.comtandfonline.com The vapor then travels to and condenses on a cooler substrate, forming a thin film.

A dual-thermal evaporation technique, using separate boats for antimony and selenium powders, allows for the preparation of films with varying compositions at room temperature. tandfonline.comtandfonline.com The properties of these films can be further enhanced by post-deposition annealing. tandfonline.com Another variation is the vapor transport deposition (VTD) process, where adjustable substrate temperature and source-to-substrate distance enable the growth of highly oriented and crystalline Sb₂Se₃ films. scispace.comresearchgate.net

Table 3: Thermal Evaporation Parameters for Sb₂Se₃ Thin Film Deposition

Source Material(s)Deposition TechniqueSubstrate TemperaturePost-Deposition AnnealingKey Finding
Antimony and Selenium powdersDual-thermal evaporationRoom Temperature250°C in NitrogenFilm properties can be improved with annealing. tandfonline.comtandfonline.com
Sb₂Se₃ powderVapor Transport Deposition~390°CNot specifiedImproved crystallinity and reduced defects. scispace.comresearchgate.net

Sputtering is a PVD method where atoms are ejected from a solid target material due to bombardment by energetic ions. In radiofrequency (RF) magnetron sputtering, a high-purity, stoichiometric Sb₂Se₃ target is bombarded with argon ions in a vacuum chamber. mdpi.comresearchgate.net The sputtered material then deposits onto a substrate, which can be heated to control the film's properties. mdpi.com

The working pressure during sputtering significantly affects the morphology and microstructure of the resulting films. researchgate.net For instance, Sb₂Se₃ thin films have been deposited at working pressures ranging from 0.3 to 10 Pa. researchgate.net In some cases, a post-deposition selenization step is performed to compensate for any selenium loss during the sputtering process and to improve the crystallinity of the film. researchgate.net This technique is widely used for fabricating absorber layers in thin-film solar cells. iyte.edu.tr

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) represents a versatile set of techniques for producing high-quality, crystalline thin films of Antimony(III) selenide. A notable variant is Aerosol Assisted Chemical Vapour Deposition (AACVD), which has been successfully employed for the synthesis of Sb₂Se₃ thin films. In this method, a single-source precursor, such as tris(selenobenzoato)antimony(III), is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and aerosolized. The aerosol is then transported to a heated substrate where the precursor decomposes to form the desired film.

The deposition temperature is a critical parameter influencing the morphology and stoichiometry of the resulting Sb₂Se₃ films. Highly crystalline and pure Sb₂Se₃ thin films have been produced at temperatures between 400 and 500 °C. researchgate.netacs.org The morphology of the crystallites is dependent on this temperature, yielding structures such as wires, thin plates, or even leaf-like formations uniformly spread across the substrate. researchgate.netacs.org

Another related technique is Vapor Transport Deposition (VTD), which allows for enhanced control over the crystallinity of the films. In a typical VTD process, Sb₂Se₃ powder is heated to a high temperature (e.g., 540 °C) in a low-pressure environment, and the resulting vapor is transported to a cooler substrate (e.g., 390 °C) where it deposits. By optimizing parameters such as evaporation temperature, pressure, and the distance between the source and the substrate, it is possible to significantly improve the crystallinity and grain size of the Sb₂Se₃ films compared to other methods like rapid thermal evaporation.

Table 1: Comparison of CVD-related techniques for Sb₂Se₃ Synthesis
TechniquePrecursor ExampleTypical Deposition Temperature (°C)Resulting MorphologiesKey Advantages
Aerosol Assisted CVD (AACVD)Tris(selenobenzoato)antimony(III)400 - 500Wires, thin plates, leaf-like structuresGood crystallinity and purity
Vapor Transport Deposition (VTD)Sb₂Se₃ powderSource: ~540, Substrate: ~390Large, well-defined grainsImproved crystallinity and reduced defects

Molecular Beam Epitaxy (MBE) for One-Dimensional Nanostructures

Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique that allows for the growth of high-quality, single-crystal thin films and nanostructures with atomic-level precision. For Antimony(III) selenide, which possesses a highly anisotropic crystal structure composed of one-dimensional (1D) ribbons, MBE is particularly well-suited for fabricating 1D nanostructures.

The growth of Sb₂Se₃ by MBE typically involves the co-evaporation of high-purity antimony and selenium from separate effusion cells onto a heated crystalline substrate, such as gallium arsenide (GaAs). The choice of substrate and its crystallographic orientation plays a crucial role in directing the growth of the Sb₂Se₃ nanostructures. For instance, when grown on (111)B-oriented GaAs, Sb₂Se₃ spontaneously forms highly asymmetric, one-dimensional nanostripes.

The growth parameters are meticulously controlled to achieve the desired nanostructures. Research has shown that growth temperatures in the range of 300–350 °C, with specific beam equivalent pressures for selenium and antimony (e.g., 5.5 x 10⁻⁷ Torr for Se and 1.5 x 10⁻⁷ Torr for Sb), lead to the formation of these 1D nanostructures. The orientation of these nanostripes is dictated by the crystallography of the substrate, aligning along specific directions like the <1-10> azimuths of the GaAs substrate. As the deposition time increases, the length, width, and height of these nanostructures grow, with the length often being an order of magnitude larger than the other two dimensions.

Table 2: Typical MBE Growth Parameters for Sb₂Se₃ 1D Nanostructures
ParameterValue
SubstrateGaAs (e.g., (111)B orientation)
Growth Temperature300 - 350 °C
Selenium Beam Equivalent Pressure~5.5 x 10⁻⁷ Torr
Antimony Beam Equivalent Pressure~1.5 x 10⁻⁷ Torr
Resulting NanostructureOne-dimensional nanostripes

Solid-State and Mechanical Synthesis Methods for Antimony(III)selenide

Solid-state and mechanical synthesis methods offer alternative, often solvent-free, routes to produce Antimony(III) selenide. These methods are typically scalable and can be cost-effective.

Ball Milling (e.g., Dry Milling)

Ball milling is a mechanochemical synthesis technique that utilizes mechanical energy to induce chemical reactions and phase transformations. For the synthesis of Sb₂Se₃, elemental antimony and selenium powders are used as starting materials.

In a typical dry milling process, the stoichiometric mixture of antimony and selenium powders is placed in a milling jar with grinding balls. The jar is then sealed, often under an inert atmosphere like argon, to prevent oxidation. The high-energy collisions between the balls and the powder mixture provide the energy required for the reaction to occur at room temperature.

The duration of the milling process is a key factor in achieving a single-phase product. Studies have shown that a single phase of Sb₂Se₃ can be obtained after approximately six hours of dry milling. researchgate.net The process parameters, such as the rotation speed and the ball-to-powder ratio, are optimized to ensure efficient synthesis. For example, a rotation speed of 500 RPM and a ball-to-powder ratio of 15:1 have been successfully used. researchgate.net The resulting Sb₂Se₃ is in powder form and can be used as a source material for subsequent deposition techniques.

Table 3: Process Parameters for Dry Ball Milling Synthesis of Sb₂Se₃
ParameterTypical Value/Condition
Starting MaterialsElemental Antimony and Selenium powders (2:3 stoichiometry)
AtmosphereInert (e.g., Argon)
Milling Time for Single Phase~6 hours
Rotation Speed~500 RPM
Ball-to-Powder Ratio~15:1

Post-Synthesis Thermal Treatment and Annealing Effects

Post-synthesis thermal treatments are crucial for refining the properties of Antimony(III) selenide materials, particularly thin films. These treatments can improve crystallinity, reduce defects, and optimize electronic and optical properties.

Selenization Processes for Material Refinement

During the deposition of Sb₂Se₃ thin films, particularly through thermal evaporation-based techniques, there can be a loss of selenium due to its higher vapor pressure. This selenium deficiency can create detrimental defects in the material. Post-deposition selenization is a common strategy to compensate for this loss and refine the material.

The process involves annealing the as-deposited Sb₂Se₃ film in a selenium-rich atmosphere. This can be achieved by heating the film while simultaneously evaporating selenium powder in the same chamber. The selenization temperature is a critical parameter. For instance, post-deposition selenization at a substrate temperature of 350 °C has been shown to influence the structural properties of the film. acs.org This treatment not only helps to fill selenium vacancies but can also lead to the formation of a thin MoSe₂ layer at the Mo/Sb₂Se₃ interface when molybdenum is used as a back contact, which can be beneficial for device performance. Optimizing the selenization temperature is key to achieving Sb₂Se₃ films with large grains, high crystallinity, and improved carrier density. acs.org

Thermal Annealing for Crystallinity and Performance Improvement

Thermal annealing in an inert or controlled atmosphere is a widely used post-deposition treatment to improve the quality of Sb₂Se₃ thin films. The annealing process can induce a transition from an amorphous or poorly crystalline state to a polycrystalline phase with enhanced crystallinity. researchgate.netaip.org

The annealing temperature and atmosphere significantly impact the film's structural, morphological, and optical properties. For films prepared by thermal evaporation, annealing at temperatures around 250 °C can lead to sharper grain boundaries, while higher temperatures (e.g., 350 °C) might result in overgrowth and irregular morphology. researchgate.net Annealing generally leads to an increase in the intensity of characteristic Raman peaks, indicating improved structural order. researchgate.net

The optical band gap of Sb₂Se₃ films can also be tuned through thermal annealing. As-deposited amorphous films often have a higher band gap, which decreases and approaches the value for crystalline Sb₂Se₃ after annealing. nih.govresearchgate.net For instance, the band gap of a thermally evaporated film was reported to decrease from 1.56 eV to 1.32 eV after annealing at 250 °C. tandfonline.com For devices, post-annealing treatments, such as heating at 200 °C in a vacuum, have been shown to improve performance by enhancing crystallinity, reducing defect densities, and increasing the built-in voltage. bohrium.comresearchgate.net

Table 4: Effects of Thermal Annealing on Sb₂Se₃ Thin Film Properties
Annealing ParameterEffect on PropertyExample
TemperatureInduces amorphous-to-polycrystalline transition, enhances crystallinity.Annealing at 250-350 °C improves structural order. researchgate.net
TemperatureAffects morphology (grain boundaries, grain size).Sharper grain boundaries observed at 250 °C. researchgate.net
TemperatureReduces the optical band gap.Band gap decreased from 1.6 eV to 1.25 eV after annealing at 300 °C. researchgate.net
Atmosphere (e.g., Vacuum)Reduces defect densities and improves device performance.Annealing at 200 °C in vacuum improved solar cell efficiency. bohrium.comresearchgate.net

Advanced Characterization Techniques for Antimony Iii Selenide Research

Structural and Morphological Analysis Techniques

The physical structure and surface features of Antimony(III) selenide (B1212193) are pivotal to its device performance. Techniques that probe its crystallinity, phase, and surface morphology provide invaluable insights into material quality.

X-ray Diffraction (XRD) is a fundamental technique used to determine the crystalline structure and phase purity of Antimony(III) selenide. The analysis of diffraction patterns reveals the arrangement of atoms within the material, allowing for the identification of its crystal lattice. For Sb2Se3, XRD patterns typically confirm an orthorhombic crystal structure belonging to the Pnma space group. semanticscholar.org The positions and intensities of the diffraction peaks are unique to this structure, enabling researchers to verify the successful synthesis of the desired phase.

The crystallinity of Sb2Se3 thin films, which significantly influences their electronic properties, is also assessed using XRD. Broader diffraction peaks can indicate a nanocrystalline or amorphous nature, while sharp, well-defined peaks are characteristic of highly crystalline material. ycjournal.net Furthermore, the preferential orientation of crystal grains can be determined from the relative intensities of the diffraction peaks. For instance, in thin-film solar cell applications, a (hk1) orientation is often desired for efficient charge transport, and XRD is the primary tool for verifying this. The crystalline size of Sb2Se3 can be estimated from the broadening of the XRD peaks using the Scherrer equation, with studies showing that annealing can increase the average crystallite size from the nanometer scale to larger grains. ycjournal.net

Table 1: Summary of X-ray Diffraction Findings for Antimony(III) selenide

Preparation Method Key XRD Findings Reference
Melting Method Orthorhombic crystal structure confirmed. researchgate.net
Thermal Evaporation Annealing improves crystallinity and increases grain size. ycjournal.net
Magnetron Sputtering Orthorhombic Sb2Se3 crystal structure (space group Pnma) identified. semanticscholar.org
Bridgman Stockbarger X-ray diffractograms with peak characteristics revealed the crystallinity of the grown samples. researchgate.net

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface topography and microstructure of Antimony(III) selenide. By scanning the sample with a focused beam of electrons, SEM produces high-resolution images that reveal details about grain size, shape, and arrangement. In the context of Sb2Se3 thin films, SEM analysis is critical for evaluating the uniformity and compactness of the film, as these factors directly impact device performance.

SEM images can reveal a variety of morphologies, from nanorods to more compact, larger grains, depending on the synthesis conditions such as deposition temperature and pressure. researchgate.netnih.gov For instance, Sb2Se3 thin films deposited at lower temperatures may exhibit an amorphous or mixed amorphous/crystalline nature with small grain sizes, while higher deposition temperatures can promote the growth of larger, more well-defined crystals. nih.gov Cross-sectional SEM is also employed to examine the thickness of the film and the structure of underlying layers in a device, providing a complete picture of the material's physical form.

Table 2: Morphological Features of Antimony(III) selenide Observed by SEM

Deposition Technique Observed Morphological Features Impact of Synthesis Conditions Reference
RF Magnetron Sputtering Varied morphologies depending on working pressure. Morphologies and microstructure are strongly affected by deposition pressure. researchgate.net
Thermal Evaporation Increased grain size with higher annealing temperatures. Surface morphology exhibited structural deformation at high post-annealing temperatures (> 350 °C). researchgate.net
Hybrid Reactive Magnetron Sputtering Crystal size increases with higher substrate temperatures. Lowest temperature (180 °C) leads to a mixed amorphous and crystalline layer. nih.gov

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) offer unparalleled insight into the nanoscale features of Antimony(III) selenide. By transmitting a beam of electrons through an ultra-thin sample, TEM can reveal the internal structure of the material, including the size, shape, and distribution of nanoparticles and nanorods. This level of detail is crucial for understanding the growth mechanisms and properties of Sb2Se3 nanostructures.

HRTEM takes this a step further by providing images at the atomic scale, allowing for the direct visualization of crystal lattices and defects. This capability is invaluable for confirming the crystalline quality of Sb2Se3 and for identifying any structural imperfections that could affect its electronic or optical properties. For instance, HRTEM can be used to measure the spacing between atomic planes, providing definitive evidence of the material's crystal structure and orientation.

Spectroscopic Investigations of Antimony(III) selenide

Spectroscopic techniques are employed to probe the vibrational and electronic properties of Antimony(III) selenide. These methods provide critical information about the material's chemical bonding, phase purity, and optical characteristics.

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to its crystal structure and chemical bonding. For Antimony(III) selenide, Raman spectra exhibit a series of characteristic peaks corresponding to the stretching and bending vibrations of Sb-Se bonds. researchgate.net The positions and relative intensities of these Raman peaks serve as a fingerprint for the Sb2Se3 phase, allowing for its unambiguous identification and the detection of any secondary phases or impurities.

Group theory predicts 30 Raman-active modes for Sb2Se3, and experimental studies have identified several of these. researchgate.net For example, a prominent peak around 189-191 cm⁻¹ is often assigned to an Ag mode associated with Sb-Se stretching vibrations. researchgate.netresearchgate.net Other observed peaks have been attributed to different vibrational modes, such as B2g and B1g. nih.gov The presence and sharpness of these peaks can also provide an indication of the material's crystallinity.

Table 3: Characteristic Raman Peaks of Antimony(III) selenide and their Vibrational Mode Assignments

Raman Peak Position (cm⁻¹) Vibrational Mode Assignment Reference
~155 B2g nih.gov
~188-191 Ag nih.govresearchgate.net
~207 B1g nih.gov
~253 Ag (Sb-Sb bond) researchgate.net

UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) spectroscopy is a key technique for characterizing the optical properties of Antimony(III) selenide. By measuring the absorption, transmission, and reflection of light over a wide spectral range, this method allows for the determination of the material's optical band gap (Eg), a crucial parameter for photovoltaic and optoelectronic applications. The absorption coefficient of Sb2Se3 is typically high, on the order of 10⁵ cm⁻¹, making it an excellent material for absorbing sunlight in thin-film solar cells. uobaghdad.edu.iq

The optical band gap is determined by analyzing the absorption spectrum using a Tauc plot. The band gap of Sb2Se3 can vary depending on its crystallinity and preparation conditions. For instance, amorphous Sb2Se3 generally has a wider band gap than its polycrystalline counterpart. uobaghdad.edu.iq Studies have reported direct band gap values for polycrystalline Sb2Se3 in the range of 1.25 eV to 1.65 eV, which is near the optimal value for single-junction solar cells. ycjournal.netuobaghdad.edu.iq Annealing has been shown to decrease the band gap, which is attributed to an increase in grain size and improved crystallinity. uobaghdad.edu.iq

Table 4: Optical Band Gap of Antimony(III) selenide Determined by UV-Vis-NIR Spectroscopy

Sample Condition Optical Band Gap (eV) Reference
As-deposited (Amorphous) 1.6 uobaghdad.edu.iq
Annealed at 473 K 1.3 uobaghdad.edu.iq
Annealed at 573 K 1.25 uobaghdad.edu.iq
Annealed at various temperatures 1.65 (decreases with annealing) ycjournal.net
Chemical Bath Deposition 3.2 - 3.8 amazonaws.com

Photoluminescence (PL) Spectroscopy for Recombination Mechanism Studies

Photoluminescence (PL) spectroscopy is a crucial non-destructive technique for investigating the electronic and defect structure of Antimony(III) selenide (Sb2Se3). It provides insights into the radiative recombination mechanisms, which are fundamental to understanding the material's performance in photovoltaic applications. The primary bottleneck in Sb2Se3 solar cell technology is often the high deficit of open-circuit voltage (Voc), which is commonly related to non-radiative carrier recombination through defects semanticscholar.orgacs.org.

In detailed studies of Sb2Se3 single crystals, temperature and excitation power-dependent PL analyses have been performed to identify the dominant radiative recombination pathways semanticscholar.orgresearchgate.net. At low temperatures (e.g., 10 K), the PL spectrum of Sb2Se3 polycrystals has shown three distinct emission bands researchgate.net.

Key PL Emission Bands in Antimony(III) selenide at Low Temperature

Emission Peak Energy (eV) Proposed Origin Reference
1.24 eV Donor-acceptor pair (DAP) recombination (distant pairs) researchgate.net
1.10 eV Recombination related to grain boundaries researchgate.net
0.94 eV Donor-acceptor pair (DAP) recombination (deep acceptor-deep donor pairs) researchgate.net

The most intense PL emissions are typically located near the material's band edge semanticscholar.orgacs.org. This is a significant finding, as it suggests that Sb2Se3 does not suffer from the formation of self-trapped excitons, which in the related compound Antimony(III) sulfide (B99878) (Sb2S3) leads to a large energy loss (Stokes redshift) and limits the achievable open-circuit voltage semanticscholar.orgacs.org. The absence of emission from self-trapped excitons or significant band-tails in Sb2Se3 indicates that there is no fundamental limitation to achieving high Voc, which is promising for the development of more efficient Sb2Se3-based solar cells semanticscholar.orgacs.orgacs.org. Studies have identified multiple overlapping peaks of an excitonic nature in addition to defect-related bands acs.org.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For Antimony(III) selenide, XPS is essential for verifying stoichiometry and identifying the oxidation states of antimony and selenium, which are critical for the material's semiconductor properties.

XPS analysis of Sb2Se3 thin films involves irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these core-level electrons is characteristic of a specific element and its chemical state.

In studies of electroless deposited Sb2Se3 thin films, XPS depth profiling has been used to analyze the stoichiometry from the surface into the bulk of the material scirp.org. High-resolution spectra of the Sb 3d and Se 3d core levels provide detailed chemical state information. The binding energy values are characteristic of antimony tri-selenide scirp.org. Chemical shifts in these binding energies can indicate charge transfer between elements icmp.lviv.ua.

Typical Core-Level Binding Energies for Antimony(III) selenide

Core Level Binding Energy (eV) Reference
Sb 3d5/2 ~529.9 scirp.org
Sb 3d3/2 ~539.3 scirp.org
Se 3d ~54.96 scirp.org

The separation between the Sb 3d doublet peaks is typically around 9.3 eV scirp.org. The presence of oxides, such as Sb2O3, can also be detected in the Sb 3d spectrum, although some fabrication processes can produce films with no observable oxygen peak scirp.org.

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. For a crystalline material like Antimony(III) selenide, FTIR is particularly useful for studying vibrational modes, which can provide information about the material's chemical bonds and the presence of impurities.

While FTIR is not typically used to characterize the fundamental structure of the Sb2Se3 lattice itself, it is a powerful tool for investigating defects and impurities, such as oxygen. Oxygen can be unintentionally incorporated during synthesis or processing and can significantly impact the material's electronic properties.

An IR absorption study on single-crystalline Sb2Se3 identified a distinct absorption line at 527 cm⁻¹ (at a measurement temperature of 10 K) in samples that were intentionally doped with oxygen aip.org. When the common oxygen isotope ¹⁶O was substituted with ¹⁸O, this absorption peak shifted down to 500 cm⁻¹ aip.org. This isotopic shift confirmed that the absorption feature is a local vibrational mode of an isolated oxygen defect aip.org. The origin of this mode is proposed to be either substitutional oxygen at a selenium site or interstitial oxygen aip.org.

Electrical and Photoelectrical Characterization Methods

Photoelectrochemical Cell (PEC) Measurements for Photoactivity

Photoelectrochemical cell (PEC) measurements are a direct method to assess the photoactivity of a semiconductor material. In a PEC setup, the Antimony(III) selenide film is used as a working electrode (photoelectrode) immersed in an electrolyte, and its electrical response is measured under illumination. This technique is valuable for determining the semiconductor's conductivity type (n-type or p-type) and its potential for applications in photovoltaics and water splitting researchgate.net.

Studies have confirmed that Sb2Se3 behaves as a p-type semiconductor, exhibiting a cathodic photocurrent, which means that photogenerated electrons are the majority carriers involved in the electrochemical reaction at the electrode-electrolyte interface nih.govresearchgate.net. The ability of Sb2Se3 to generate a stable and reproducible photocurrent under illumination demonstrates its excellent photoelectric properties and makes it a promising photoactive material nih.govresearchgate.net. PEC measurements have been employed to characterize Sb2Se3 thin films grown by various methods, such as two-electrode electrodeposition mdpi.com.

Electrical Conductivity and Photoconductivity Measurements

Measuring the electrical and photoconductivity of Antimony(III) selenide is fundamental to understanding its charge transport properties. Electrical conductivity (or its inverse, resistivity) quantifies how well the material conducts an electric current in the dark, while photoconductivity measures the increase in conductivity upon exposure to light.

Bulk and thin-film forms of Sb2Se3 typically exhibit low intrinsic electrical conductivity researchgate.netnsf.gov. Studies on amorphous Sb2Se3 have shown that its DC conductivity follows a semiconducting behavior, with an activation energy of approximately 0.42 eV, which is related to the energy required to excite charge carriers into a conducting state ias.ac.insemanticscholar.org. The conduction mechanism at different temperatures can involve band conduction and polaron hopping ias.ac.insemanticscholar.org.

However, the conductivity of Sb2Se3 can be dramatically enhanced through nanostructuring. One-dimensional nanocrystals of sulfurized antimony selenide have exhibited 10⁴ to 10¹⁰ times higher electrical conductivity than non-nanostructured bulk or thin film forms researchgate.net. Similarly, Sb2Se3 hexagonal nanotubes have shown a moderate electrical conductivity of ~10² S/m, which is about five orders of magnitude larger than that of bulk Sb2Se3 nsf.gov. This enhancement is crucial for improving the efficiency of thermoelectric and photovoltaic devices.

Reported Electrical Properties of Antimony(III) selenide

Material Form Property Value Reference
Amorphous Sb2Se3 DC Conductivity Activation Energy 0.42 eV ias.ac.insemanticscholar.org
Annealed Thin Film (near-stoichiometric) Resistivity 1.8 x 10³ Ω·cm tandfonline.com
Annealed Thin Film (near-stoichiometric) Carrier Concentration 1.3 x 10¹⁵ cm⁻³ tandfonline.com
Annealed Thin Film (near-stoichiometric) Mobility 2.7 cm²/V·s tandfonline.com
Hexagonal Nanotubes Electrical Conductivity ~100 S/m nsf.gov

Capacitance-Voltage (C-V) and Capacitance-Frequency (C-F) Measurements for Doping and Defect Analysis

Capacitance-based electronic characterization techniques, such as Capacitance-Voltage (C-V) and Capacitance-Frequency (C-F) measurements, are powerful tools for probing the electronic properties of semiconductor devices, including those based on Antimony(III) selenide. These methods are used to determine key parameters like doping concentration, built-in potential, and the density and energy levels of defect states within the bandgap researchgate.nettek.com.

C-V measurements, where the capacitance of a device junction is measured as a function of an applied DC voltage, can be used to calculate the carrier density (doping concentration) of the Sb2Se3 absorber layer liverpool.ac.uk. For Sb2Se3, carrier densities in the range of 5-10 × 10¹⁶ cm⁻³ have been measured liverpool.ac.uk.

Deep Level Transient Spectroscopy (DLTS) and Deep Level Capacitance Profiling (DLCP) for Trap States

Deep Level Transient Spectroscopy (DLTS) is a powerful experimental technique used to investigate and characterize deep-level defects, often referred to as trap states, within the band gap of semiconductor materials. These traps can significantly impact the performance of electronic and optoelectronic devices by acting as recombination centers, thus reducing carrier lifetime and device efficiency. In Antimony(III) selenide (Sb2Se3), which has shown promise for solar cell applications, understanding these defects is critical to overcoming performance limitations, such as low open-circuit voltage. rsc.org

Recent research applying capacitance-based DLTS (C-DLTS) to Sb2Se3 solar cells has successfully detected the presence of two majority carrier traps. unipd.it However, these studies have also revealed non-ideal electronic behavior that complicates standard analysis. unipd.itunipd.it It has been demonstrated that the conventional rate window analysis method, typically used to extract trap parameters like activation energy and capture cross-section, may not yield physically valid results for Sb2Se3. unipd.it

Detailed investigations into the capacitance transients have provided several key insights:

The amplitude of the capacitance transient, which reflects the amount of trapped charge, changes significantly with temperature. This is not solely due to the change in the emission time constant of the trap, but is strongly influenced by a temperature-assisted charge injection process. unipd.itunipd.it

The trap-filling process is highly dependent on the parameters of the applied voltage pulse, including its duration (filling time) and voltage level. unipd.itunipd.it

At certain voltage levels, an additional contribution from minority carriers injected from the n-side of the junction is observed. unipd.it

These findings indicate that a simple exponential analysis is insufficient and that the complex defect physics of Sb2Se3 must be considered. unipd.it Theoretical studies complement these experimental observations, suggesting that intrinsic point defects such as selenium vacancies (VSe) and antimony antisites (SbSe) can form deep transition levels, acting as potent trap states for both electrons and holes. rsc.org

Deep Level Capacitance Profiling (DLCP) is a related technique that provides spatial profiles of defect concentrations. By measuring capacitance as a function of a modulated drive voltage, DLCP can yield quantitative estimates of deep acceptor level densities and reliable measurements of carrier densities. nrel.gov While extensively used for other semiconductor materials like CIGS, its specific application to profile trap states in Antimony(III) selenide is an emerging area of investigation. nrel.gov

Parameter Observation in Sb2Se3 DLTS Studies Implication
Carrier Traps Two majority carrier traps detected. unipd.itConfirms the presence of deep-level defects.
Analysis Method Standard rate window analysis is not reliable. unipd.itunipd.itRequires advanced analysis of capacitance transients.
Temperature Effect Capacitance transient amplitude is strongly temperature-dependent. unipd.itIndicates a temperature-assisted carrier injection process.
Filling Pulse De-trapping kinetics depend on filling pulse voltage and duration. unipd.itHighlights the complex nature of charge trapping mechanisms.
Defect Origin Theoretical studies point to VSe and SbSe as deep trap states. rsc.orgProvides insight into the physical origin of performance-limiting defects.

Thermal Stability Investigations using Advanced Thermal Analysis Methods

The thermal stability of Antimony(III) selenide is a critical parameter for its practical application in devices such as solar cells and thermoelectrics, which often operate at elevated temperatures. nih.gov Advanced thermal analysis methods, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to understand the material's behavior at high temperatures, including its decomposition points and phase transitions. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which a material begins to decompose or react.

Studies on Sb2Se3 show that the material is thermally stable with no significant weight loss observed up to 500 °C. nih.gov Above this temperature, the material undergoes a two-stage decomposition process. The first stage involves a weight loss of approximately 1.75% and occurs between 500 °C and 610 °C. nih.gov The second, more significant weight loss of about 3.50% takes place between 610 °C and 775 °C. nih.gov This behavior is attributed to the high vapor pressure of selenium, which makes it more prone to volatilization at elevated temperatures compared to antimony. nih.gov Using the Coats-Redfern method, the activation energies for these two decomposition phases have been calculated to be 121.8 kJ/mol and 57.2 kJ/mol, respectively. nih.gov

Parameter Value Temperature Range
Thermal Stability Limit ~500 °C nih.gov25 - 500 °C
First Weight Loss Stage 1.75% nih.gov500 - 610 °C
Second Weight Loss Stage 3.50% nih.gov610 - 775 °C
Activation Energy (Stage 1) 121.8 kJ/mol nih.govN/A
Activation Energy (Stage 2) 57.2 kJ/mol nih.govN/A

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or heat flow between a sample and a reference as a function of temperature. They are highly effective for identifying phase transitions, such as melting and crystallization.

For Antimony(III) selenide, DTA and DSC analyses reveal a distinct endothermic peak, which signifies a phase transition. This peak begins at approximately 599 °C and concludes around 630.6 °C. nih.gov This event is attributed to the melting of the Sb2Se3 crystal, consistent with its documented melting point of about 611 °C. nih.gov Furthermore, by performing DSC measurements at various heating rates, the kinetics of this phase transition can be studied. The activation energy for the melting process, determined from the shift in peak temperature with heating rate, was found to be 117.2 kJ/mol. nih.gov

Parameter Value Description
Phase Transition Type Endothermic nih.govHeat is absorbed by the sample.
Transition Start Temperature ~599 °C nih.govOnset of melting.
Transition End Temperature ~630.6 °C nih.govCompletion of melting.
Physical Process Melting of Sb2Se3 crystal nih.govSolid to liquid phase change.
Activation Energy (Melting) 117.2 kJ/mol nih.govEnergy barrier for the melting process.

Defect Chemistry and Engineering in Antimony Iii Selenide Systems

Intrinsic Point Defects and Formation Energy Calculations

Intrinsic point defects, such as vacancies, antisites, and interstitials, are thermodynamically driven imperfections in the crystal lattice. Their formation energies, which dictate their concentration, are not fixed but depend on the chemical potential of the constituent elements (i.e., whether the material is grown under Sb-rich or Se-rich conditions) and the position of the Fermi level within the band gap. researchgate.netrsc.org Due to the low crystal symmetry of Sb₂Se₃, there are two non-equivalent antimony (Sb) sites and three non-equivalent selenium (Se) sites, meaning that a single type of defect can exhibit different properties depending on its location within the crystal structure. aps.orgrsc.org

Vacancy defects involve the absence of an atom from its regular lattice position. In antimony(III) selenide (B1212193), both selenium vacancies (VSe) and antimony vacancies (VSb) are significant.

Selenium Vacancies (VSe): These are among the most common defects, particularly under Sb-rich growth conditions where they exhibit low formation energies. ucl.ac.uk Calculations have shown that VSe defects can act as deep donors, introducing energy levels deep within the band gap. rsc.orgucl.ac.uk While they have low formation energies, VSe defects are reportedly difficult to ionize, suggesting their direct contribution to the free electron concentration may be limited. rsc.orgnorthumbria.ac.uk Recent studies employing a global structure searching strategy have revealed more complex behavior, indicating that VSe can exhibit a four-electron negative-U transition. aps.orgresearchgate.net This phenomenon, where a defect traps a second charge carrier more strongly than the first, is facilitated by significant local atomic reconfigurations. aps.org

Antimony Vacancies (VSb): Antimony vacancies are considered detrimental deep-level defects. aip.orgresearchgate.net Under Se-rich conditions, VSb is predicted to act as an acceptor, with transition levels relatively close to the valence band maximum (VBM). northumbria.ac.uk However, as the Fermi level moves towards the conduction band minimum (CBM), its formation enthalpy becomes negative, which limits the extent of n-type doping. rsc.orgnorthumbria.ac.uk Like VSe, VSb has also been shown to exhibit a four-electron negative-U transition, highlighting the amphoteric nature of vacancy defects in Sb₂Se₃. aps.orgresearchgate.net This unusual behavior is attributed to the structural flexibility of the material and the ability of Sb and Se to adopt different bonding environments, a phenomenon known as valence alternation. aps.orgaps.org

Table 1: Properties of Vacancy Defects in Antimony(III) Selenide

Defect Type Common Growth Condition Electrical Nature Key Characteristics
Selenium Vacancy (VSe) Sb-rich Deep Donor Low formation energy; difficult to ionize; can exhibit four-electron negative-U behavior.
Antimony Vacancy (VSb) Se-rich Acceptor Detrimental deep-level defect; formation energy limits n-type doping; exhibits four-electron negative-U behavior.

Antisite defects occur when an atom occupies a lattice site normally intended for another type of atom. In Sb₂Se₃, these are the antimony-on-selenium site (SbSe) and selenium-on-antimony site (SeSb).

Antimony Antisite (SbSe): This defect, where an Sb atom replaces a Se atom, has been identified as a potential source of deep-level traps. rsc.org Calculations indicate that SbSe defects are amphoteric, meaning they can act as both donors and acceptors, and can introduce trap states for both electrons and holes. rsc.orgucl.ac.uk Specifically, depending on the site, SbSe defects can create deep donor levels close to the middle of the band gap, making them effective recombination centers. rsc.org

Selenium Antisite (SeSb): The SeSb antisite defect, where a Se atom occupies an Sb site, is a dominant defect under Se-rich conditions. nih.gov Unlike in many other photovoltaic materials where such defects are donors, in Sb₂Se₃, the SeSb antisite behaves as an acceptor. rsc.org These defects have low formation energies and can possess multiple transition levels within the band gap, making them highly likely candidates for the trap states observed experimentally and significant contributors to non-radiative recombination. researchgate.netucl.ac.ukrsc.org The acceptor nature of SeSb, along with other acceptor defects, is believed to be responsible for the intrinsic p-type conductivity of undoped Sb₂Se₃. rsc.org

Table 2: Characteristics of Antisite Defects in Antimony(III) Selenide

Defect Type Common Growth Condition Electrical Nature Impact on Properties
Antimony Antisite (SbSe) Se-poor Amphoteric (Donor/Acceptor) Creates deep trap states for both electrons and holes; acts as an effective recombination center.
Selenium Antisite (SeSb) Se-rich Acceptor Low formation energy; likely source of observed trap states; contributes to intrinsic p-type conductivity and recombination.

Interstitial defects involve atoms located in the spaces between regular lattice sites. Both selenium interstitials (Sei) and antimony interstitials (Sbi) have been considered in theoretical studies. northumbria.ac.ukresearchgate.net Under Sb-rich conditions, the Sb interstitial is among the defects with formation energies under 1.5 eV. ucl.ac.uk Some studies suggest that the ionization level of Sei is above the CBM, implying it may not introduce transition levels within the band gap and thus has an insignificant impact on performance. northumbria.ac.uk However, other calculations show that Sei can have multiple deep transition levels, potentially acting as traps for both holes and electrons. northumbria.ac.uk

Hybrid Density Functional Theory Approaches for Comprehensive Defect Analysis

To accurately model the complex defect physics of antimony(III) selenide, it is crucial to employ robust theoretical methods. Standard Density Functional Theory (DFT) calculations often underestimate band gaps and can incorrectly describe the localization of defect states. researchgate.net Hybrid DFT functionals, which mix a portion of exact Hartree-Fock exchange with standard DFT exchange-correlation functionals, provide a more accurate description of electronic structure and defect properties. researchgate.netucl.ac.ukrsc.org

The use of hybrid DFT is considered necessary for a complete and accurate assessment of the defect chemistry in Sb₂Se₃. ucl.ac.uk These calculations have been instrumental in determining the formation energies and thermodynamic transition levels of various intrinsic point defects. researchgate.netucl.ac.uk The transition level is the Fermi-level position where the most stable charge state of a defect changes. aps.org By comparing these calculated levels with experimental data from techniques like Deep-Level Transient Spectroscopy (DLTS), researchers can identify the specific defects responsible for performance limitations. researchgate.netaps.org Comprehensive studies using hybrid DFT have highlighted that cation-anion antisite defects (SbSe and SeSb) are particularly problematic due to their low formation energies and mid-gap transition levels. ucl.ac.ukrsc.org

Defect-Assisted Recombination Mechanisms and their Impact on Device Performance

The presence of deep-level defects within the Sb₂Se₃ absorber layer is a primary factor limiting the efficiency of corresponding solar cells. rsc.org These defects create energy states within the band gap that act as non-radiative recombination centers, facilitating the recombination of photogenerated electrons and holes before they can be collected. researchgate.net This process, known as Shockley-Read-Hall (SRH) recombination, is a major cause of the large open-circuit voltage (Voc) deficit observed in many Sb₂Se₃ devices. ucl.ac.ukresearchgate.netmdpi.com

The best-performing Sb₂Se₃ solar cells have a deep defect density in the range of 10¹⁴–10¹⁵ cm⁻³, which is significantly higher than that in mature thin-film technologies like Cadmium Telluride (CdTe). rsc.org Defects such as VSe, SbSe, and SeSb have been identified as key contributors to this recombination loss. rsc.orgucl.ac.ukresearchgate.net For instance, the amphoteric nature of SbSe defects and the deep acceptor levels of SeSb defects make them particularly effective at capturing both electrons and holes, thereby reducing carrier lifetime and diffusion length. ucl.ac.ukresearchgate.net The high concentration of these defects pins the Fermi level and leads to a low free carrier concentration, further limiting the achievable voltage. rsc.org Mitigating these defect-assisted recombination pathways is therefore a critical challenge for improving device performance. rsc.org

Defect Passivation Strategies and Surface/Interface Modifications

To counteract the detrimental effects of intrinsic defects, various defect engineering strategies have been developed. These focus on passivating the electronic activity of defects or modifying the surfaces and interfaces where recombination is prevalent.

Defect Passivation: Passivation aims to neutralize the harmful electronic states introduced by defects. This can be achieved through several methods:

Atmosphere Control: Preparing Sb₂Se₃ in a Se-rich environment or performing post-annealing in a selenium or sulfur atmosphere can suppress the formation of VSe. researchgate.net

Extrinsic Doping: Introducing specific elements can passivate defects. For example, tellurium (Te) doping has been shown to reduce defect density and mitigate surface oxidation. nih.govmdpi.comdoaj.org The introduction of Te tends to form Sb₂Te₃-doped Sb₂Se₃ rather than an alloy, which helps to optimize the Se/Sb atomic ratio and passivate bulk defects. nih.gov Similarly, first-principles calculations have shown that Al³⁺ ions can effectively passivate antimony vacancies (VSb), with the resulting AlSb structure being thermodynamically stable. aip.orgbohrium.com

Surface/Interface Modifications: Recombination is often most severe at the interfaces between the Sb₂Se₃ absorber and the charge transport layers. researchgate.net Therefore, interface engineering is a key strategy for improving performance.

Inhibiting Interfacial Reactions: The incorporation of a thin layer of a material like tris(8-hydroxy-quinolinato) aluminum (Alq₃) between the Sb₂Se₃ and the transparent conductive oxide (e.g., ITO) can inhibit detrimental chemical reactions and lower the contact barrier. aip.orgbohrium.com

Surface Treatment: Highly localized oxidation of the film surface, sometimes occurring spontaneously in air, can improve the back contact, possibly by reducing recombination at that interface. liverpool.ac.uk Post-treatment, such as air annealing, has been shown to passivate deep defects at the Sb₂Se₃/CdS heterojunction interface, significantly suppressing interfacial recombination and increasing the open-circuit voltage. mdpi.com

Suppressing the formation and impact of these dominant defects through targeted passivation and interface engineering is crucial for the future development and efficiency improvement of Sb₂Se₃-based optoelectronic devices. ucl.ac.ukrsc.org

Post-Treatment and Interfacial Engineering for Defect Suppression

Post-deposition treatments and interfacial engineering are critical strategies for mitigating defect-related issues in Sb₂Se₃ thin films. These techniques aim to improve film quality and passivate defects at surfaces and interfaces, which are primary sites for non-radiative recombination.

Post-deposition annealing is a widely used method to enhance the crystallinity of Sb₂Se₃ films, increase grain size, and reduce defect concentration. Annealing the Sb₂Se₃/Cadmium sulfide (B99878) (CdS) heterojunction in a vacuum or in air has been shown to be beneficial. Air annealing, in particular, can significantly suppress interfacial recombination, leading to notable enhancements in open-circuit voltage (VOC). One study achieved a power conversion efficiency of 7.62% for a device subjected to air annealing. northumbria.ac.uk The introduction of oxygen, when carefully controlled, can passivate surface defects.

Interfacial engineering focuses on modifying the junction between the Sb₂Se₃ absorber layer and adjacent layers, such as the buffer layer. This can involve surface treatments or the introduction of passivation layers to reduce defect states and improve band alignment. For instance, modifying the Sb₂Se₃/hole-transport-layer (HTL) interface with a lead chloride (PbCl₂) post-treatment has been shown to passivate sulfur vacancies (VS) and antimony antisite (SbS) defects in the analogous compound Antimony(III) sulfide (Sb₂S₃), which facilitates better hole extraction. researchgate.net Similar strategies are explored in Sb₂Se₃ to address interfacial recombination losses, a key factor limiting device performance. mdpi.com

Treatment MethodEffect on Sb₂Se₃ SystemKey Outcome
Post-Deposition Annealing Improves film crystallinity, increases grain size, reduces porosity and defect concentration.Enhanced device performance, particularly VOC. northumbria.ac.uk
Air Annealing Promotes elemental interdiffusion at the heterojunction, passivates interfacial defects.Significant suppression of interfacial recombination. northumbria.ac.uk
Interfacial Modification Passivates surface and interface defects, optimizes band alignment.Reduced carrier recombination at interfaces. mdpi.com

Optimization of Growth Conditions to Minimize Defect Density

The intrinsic defect density of Sb₂Se₃ is highly dependent on the film deposition conditions. By carefully controlling these parameters, it is possible to promote desirable film properties and minimize the formation of detrimental defects.

A key aspect of this optimization is controlling the crystal orientation. Sb₂Se₃ has a unique quasi-one-dimensional structure composed of [Sb₄Se₆]n ribbons. The orientation of these ribbons relative to the substrate significantly impacts device performance. Orienting the ribbons perpendicular to the substrate, in orientations such as and, is known to reduce the density of dangling bonds and create more benign grain boundaries. mdpi.com This minimizes non-radiative recombination losses.

Several strategies can be employed to achieve this preferred orientation:

Buffer Layer Selection: The choice of buffer layer can influence the growth orientation of the Sb₂Se₃ film. For example, using a Zinc oxide (ZnO) buffer layer has been shown to promote the orientation. mdpi.com

Doping during Growth: Introducing certain dopants during the film growth process can regulate crystallization. Tellurium (Te) doping, for example, can induce a favorable [hk1] orientation, leading to higher quality films with lower defect densities. Similarly, Zinc (Zn) doping can promote the formation of denser films with larger grain sizes and the desired [hk1] orientation.

Chemical Potential Control: The relative availability of antimony and selenium during deposition (i.e., the chemical potential) is a fundamental parameter that dictates which intrinsic point defects are most likely to form. mdpi.com For instance, under Se-rich conditions, antimony vacancies (VSb) and selenium antisite (SeSb) defects are dominant.

Growth ParameterOptimization StrategyEffect on Defect Density
Crystal Orientation Promote [hk1] orientation (e.g.,,) through buffer layer choice or doping.Reduces dangling bonds and minimizes recombination at grain boundaries. mdpi.com
Dopant Introduction Incorporate elements like Te or Zn during film growth.Induces preferred orientation and improves film quality.
Chemical Potential Control the Sb-to--Se ratio during deposition.Influences the dominant type and concentration of intrinsic point defects. mdpi.com

Doping Strategies for Charge Carrier Concentration Control

As-grown intrinsic Sb₂Se₃ typically exhibits a low free carrier concentration, often around 10¹³ cm⁻³, which is insufficient for high-performance photovoltaic devices. rsc.org Doping with extrinsic elements is an effective strategy to modulate the charge carrier concentration and control the material's conductivity.

Various elements have been investigated as dopants for Sb₂Se₃ to enhance its p-type conductivity. Copper (Cu) doping has been shown to increase the free carrier density by approximately two orders of magnitude. Lead (Pb) is another effective p-type dopant, as the substitutional acceptor PbSb has a low formation energy and creates a shallow acceptor level. Tellurium doping has also been demonstrated to be an effective strategy for passivating defects and optimizing the physical properties of the Sb₂Se₃ absorber layer.

Non-metal Doping (e.g., Nitrogen) and its Influence on Electronic Structure

Doping with non-metallic elements offers a pathway to tune the electronic and optical properties of semiconductor materials. While specific research on nitrogen doping in Sb₂Se₃ is not extensively detailed in the provided sources, the general principles can be understood from studies on other materials. Introducing non-metal elements can induce substantial changes in the electronic structure.

The effects of non-metal doping typically fall into two categories:

Introduction of new energy states: Dopant atoms can introduce new energy levels within the band gap of the host material. For example, in studies of strontium titanate (SrTiO₃), it was found that nitrogen 2p states appear in the band gap, creating isolated states above the valence band maximum.

Modification of existing bands: The orbitals of the dopant element can mix with the orbitals of the host material's atoms. This can lead to a narrowing of the band gap. In the case of sulfur-doped SrTiO₃, the sulfur 3p states mix with the oxygen 2p states, increasing the width of the valence band and effectively reducing the band gap.

In the context of Sb₂Se₃, nitrogen doping would likely substitute selenium atoms. The influence of this substitution on the electronic structure would depend on the extent of hybridization between the nitrogen 2p orbitals and the Sb/Se orbitals. This could potentially alter the position of the valence and conduction bands, thereby tuning the material's optoelectronic properties for specific applications.

Shallow Defect Formation (e.g., CdSb) for Enhanced Doping

The formation of shallow defects is crucial for effective doping, as these defects have low ionization energies and can readily contribute free carriers (electrons or holes) to the conduction or valence bands at room temperature. rsc.org In contrast, deep-level defects act as recombination centers that trap carriers and are detrimental to device performance.

While the specific defect CdSb (Cadmium on an Antimony site) is not explicitly detailed as a primary doping strategy in the search results, the concept is relevant in the context of the commonly used Cadmium Sulfide (CdS) buffer layer. Interdiffusion at the CdS/Sb₂Se₃ interface can occur, potentially leading to the formation of Cd-related defects in the Sb₂Se₃ lattice. The diffusion of Cd into the absorber could lead to the formation of n-type interstitial Cadmium (Cdᵢ), which would counteract the desired p-type conductivity. rsc.org

However, the principle of creating shallow defects is well-demonstrated with other dopants. The selenium antisite defect (SeSb), where a selenium atom occupies an antimony site, acts as a shallow acceptor with a defect level approximately 0.1 eV above the valence band maximum (VBM), contributing to the intrinsic p-type conductivity of the material. rsc.org Similarly, intentional doping with lead creates the substitutional acceptor PbSb, which introduces a shallow acceptor level and effectively enhances p-type conductivity. rsc.org The goal of any successful doping strategy is to introduce a high concentration of such shallow defects while minimizing the formation of deep-level traps.

Advanced Functional Applications of Antimony Iii Selenide in Materials Research

Photovoltaic Device Architectures and Performance Optimization of Antimony(III) selenide (B1212193)

Antimony(III) selenide (Sb₂Se₃) has emerged as a compelling semiconductor material for next-generation photovoltaic technologies due to its advantageous optoelectronic properties. With a direct band gap of approximately 1.18 eV and a high absorption coefficient exceeding 10⁵ cm⁻¹, it is well-suited for efficient light harvesting. frontiersin.orgresearchgate.net Researchers are actively exploring various device architectures and optimization strategies to unlock the full potential of Sb₂Se₃-based solar cells. The focus of this research lies in enhancing power conversion efficiency (PCE) by addressing key challenges such as carrier recombination and optimizing interfacial properties.

Thin-Film Solar Cells as Primary Absorber Layers

Antimony(III) selenide serves as the primary light-absorbing layer in thin-film solar cell devices. frontiersin.orgresearchgate.net Its effectiveness as an absorber is rooted in its strong light absorption across the solar spectrum and its suitable band gap for single-junction photovoltaic conversion. frontiersin.orgresearchgate.net The one-dimensional crystal structure of Sb₂Se₃, composed of (Sb₄Se₆)n nanoribbons, presents unique opportunities and challenges for device fabrication. frontiersin.org The orientation of these nanoribbons relative to the substrate significantly impacts charge transport and, consequently, device performance. frontiersin.orgnih.gov For instance, films with a preferred crystallographic orientation along the (hk1) direction, particularly (221), have demonstrated higher efficiencies due to improved charge transport perpendicular to the substrate. nih.gov

The performance of Sb₂Se₃ thin-film solar cells has seen steady improvement, with record efficiencies reaching over 9%. researchgate.net However, this is still below the theoretical maximum, indicating room for further optimization. researchgate.netpv-magazine.com Key areas of focus include improving film quality, controlling crystal orientation, and minimizing defects within the absorber layer to enhance carrier lifetime and diffusion length. frontiersin.orgpv-magazine.com

Heterojunction and Planar Device Configurations

Antimony(III) selenide solar cells are typically fabricated in planar heterojunction configurations, which can be categorized into two main architectures: substrate and superstrate. researchgate.netnih.gov

Substrate Configuration: In this setup, the layers are deposited in the following sequence: Substrate/Back Contact/Absorber (Sb₂Se₃)/Buffer Layer/Window Layer/Top Contact. A common example is Glass/Mo/Sb₂Se₃/CdS/ITO/Ag. researchgate.net This configuration is advantageous for certain applications and allows for post-deposition treatments of the absorber layer. researchgate.net

Superstrate Configuration: This architecture involves depositing the layers in the reverse order: Substrate/Transparent Front Contact/Buffer Layer/Absorber (Sb₂Se₃)/Back Contact. An example is SLG/ITO/CdS/Sb₂Se₃/Au. frontiersin.orgnih.gov Superstrate structures have demonstrated high efficiencies, with some reports reaching 7.6%. frontiersin.org

Besides planar structures, mesoporous sensitized architectures have also been explored. researchgate.net These designs utilize a scaffold, often made of titanium dioxide (TiO₂), to support the Sb₂Se₃ absorber and facilitate electron extraction. researchgate.net However, planar structures have generally achieved higher performance due to reduced carrier recombination at the interface compared to the large surface area of mesoporous scaffolds. researchgate.net

Table 1: Comparison of Antimony(III) selenide Solar Cell Configurations

Configuration Typical Structure Advantages Reported Efficiency
Substrate Glass/Mo/Sb₂Se₃/CdS/ITO/Ag Versatility for post-deposition treatments ~9.2% researchgate.net
Superstrate SLG/ITO/CdS/Sb₂Se₃/Au High demonstrated efficiencies ~7.6% frontiersin.org

Role of Hole Transport Layers (HTL) and Electron Transport Layers (ETL) in Device Functionality

The performance of Sb₂Se₃ solar cells is critically dependent on the efficient extraction of photogenerated charge carriers, which is facilitated by the electron transport layer (ETL) and the hole transport layer (HTL).

The ETL is responsible for extracting electrons from the Sb₂Se₃ absorber layer and transporting them to the front contact while blocking holes. Cadmium sulfide (B99878) (CdS) is a commonly used ETL in Sb₂Se₃ solar cells. nih.govmdpi.com Other materials like zinc oxide (ZnO) and titanium dioxide (TiO₂) are also being investigated to optimize the band alignment and reduce interfacial recombination. researchgate.netnih.gov

The HTL extracts holes from the absorber layer and transports them to the back contact while blocking electrons. nih.gov The introduction of an appropriate HTL can significantly improve the open-circuit voltage (Voc) and fill factor (FF) by creating a barrier for electrons at the back contact, thus reducing recombination. frontiersin.orgnih.gov Inorganic materials like nickel(II) oxide (NiO) and molybdenum oxide (MoOx) have been successfully employed as HTLs in Sb₂Se₃ devices. frontiersin.orgnih.gov Studies have shown that incorporating a NiO HTL can lead to substantial improvements in device parameters. For instance, in a superstrate configuration, the use of a NiO HTL resulted in average increases of 12% in Voc, 41% in short-circuit current density (Jsc), and 42% in power conversion efficiency. frontiersin.orgnih.gov

Interfacial Engineering for Recombination Loss Suppression

A significant factor limiting the efficiency of Sb₂Se₃ solar cells is carrier recombination at the interfaces, particularly at the heterojunction between the Sb₂Se₃ absorber and the charge transport layers. researchgate.netresearchgate.net Interfacial engineering strategies are therefore crucial to passivate defects and optimize the energy band alignment to suppress these recombination losses. researchgate.netmdpi.com

One approach is the introduction of thin interfacial layers to modify the junction properties. For example, a conformal titanium dioxide (TiO₂) layer has been used to prevent the interdiffusion of elements between the Sb₂Se₃ and CdS layers, which can create detrimental secondary phases. frontiersin.org Post-deposition annealing treatments of the Sb₂Se₃/CdS heterojunction have also been shown to be effective in improving device performance by passivating defects at the interface. mdpi.com Air annealing, in particular, has been found to significantly suppress interfacial recombination, leading to an increased Voc. mdpi.com The presence of oxygen during annealing is believed to passivate deep-level defects at the heterojunction. mdpi.com

Advanced Efficiency Enhancement Strategies (e.g., Growth Method Optimization, Vacancy Concentration Reduction)

Several advanced strategies are being pursued to further enhance the efficiency of Antimony(III) selenide solar cells.

Growth Method Optimization: The method used to deposit the Sb₂Se₃ thin film plays a critical role in determining its quality and crystallographic orientation. Techniques such as close-space sublimation (CSS) and thermal evaporation (TE) are commonly employed. frontiersin.orgnih.gov Optimizing growth conditions, such as substrate temperature and selenium pressure, can promote the desired crystal orientation, leading to improved charge transport and higher device efficiency. frontiersin.orgnih.gov For instance, Sb₂Se₃ solar cells with (211) and (221) preferred orientations have shown significantly higher efficiencies compared to those with (020) and (120) orientations. frontiersin.orgnih.gov The use of a seed layer can also improve the uniformity and orientation of the absorber film. frontiersin.org

Simulation-Guided Optimization of Photovoltaic Properties (e.g., SCAPS-1D)

Numerical modeling and simulation tools, such as the Solar Cell Capacitance Simulator (SCAPS-1D), are invaluable for understanding the device physics of Antimony(III) selenide solar cells and guiding their optimization. nih.govacs.orgmdpi.com SCAPS-1D allows researchers to simulate the current-voltage (J-V) characteristics, quantum efficiency, and other performance parameters by solving the fundamental semiconductor device equations. mdpi.com

By systematically varying material and device parameters in the simulation, it is possible to identify key factors limiting performance and explore potential pathways for improvement. acs.orgmdpi.com For example, simulations can be used to study the impact of:

Layer Thickness: Optimizing the thickness of the absorber, ETL, and HTL is crucial for balancing light absorption and carrier collection. mdpi.commiconferences.com

Doping Concentration: The doping levels of the different layers affect the built-in electric field and charge transport. mdpi.commiconferences.com

Defect Density: The concentration and energy level of defects within the bulk and at the interfaces can be varied to understand their impact on recombination. mdpi.com

Simulation studies have been instrumental in demonstrating the beneficial effects of HTLs, optimizing the band alignment, and predicting the potential for high-efficiency Sb₂Se₃ solar cells. nih.govacs.org For instance, simulations have shown that by optimizing various device parameters, the efficiency of Sb₂Se₃-based solar cells could potentially be enhanced significantly. acs.org

Table 2: Simulated Performance of an Optimized Antimony(III) selenide Solar Cell using SCAPS-1D

Parameter Value
Open-Circuit Voltage (Voc) 1.16 V miconferences.com
Short-Circuit Current Density (Jsc) 42.65 mA/cm² miconferences.com
Fill Factor (FF) 73.14% miconferences.com
Power Conversion Efficiency (PCE) 36.11% miconferences.com

Note: The values in this table represent simulated, idealized performance and not experimentally achieved results.

Thermoelectric Materials Research Utilizing Antimony(III) selenide

Antimony(III) selenide (Sb2Se3) has garnered attention as a promising material for thermoelectric applications, particularly due to its high Seebeck coefficient and relatively low thermal conductivity. nsf.gov Research into nanostructured forms of this material, such as nanotubes and nanowires, has revealed significant potential for enhancing its thermoelectric efficiency, paving the way for the development of effective low-temperature thermoelectric devices. nau.edunih.gov

Strategies for Thermoelectric Figure of Merit (ZT) Enhancement in Nanostructures

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. A primary strategy for enhancing ZT in Antimony(III) selenide involves nanostructuring. This approach tackles the inherent challenge of optimizing the interdependent properties of electrical conductivity (σ), Seebeck coefficient (S), and thermal conductivity (κ).

In Antimony(III) selenide nanostructures, a significant enhancement in ZT is achieved primarily through two mechanisms:

Increased Electrical Conductivity: Nanostructures like hexagonal nanotubes (HNTs) have demonstrated an electrical conductivity approximately five orders of magnitude larger than that of bulk Sb2Se3. nsf.govnau.edu

Reduced Thermal Conductivity: The thermal conductivity in these nanostructures is reduced to about half the value of bulk material, which is attributed to increased phonon scattering at the nanostructure boundaries. nsf.govresearchgate.net

This combination of drastically improved electrical conductivity while simultaneously reducing thermal conductivity leads to a substantial increase in the power factor and, consequently, the ZT value. For instance, the ZT of Sb2Se3 HNTs at room temperature is the highest reported for 1D antimony selenide structures, showing an improvement of four orders of magnitude over bulk samples. nsf.gov

Investigations of Thermoelectric Properties in Hexagonal Nanotubes and Nanowires

Studies on Antimony(III) selenide hexagonal nanotubes (HNTs) have provided detailed insights into their superior thermoelectric properties. These investigations, conducted over a temperature range of 120 K to 370 K, reveal that HNTs possess a unique combination of transport characteristics. nau.edunih.gov

At 370 K, HNTs exhibit a moderate electrical conductivity of approximately 10² S/m and a substantial Seebeck coefficient of around 430 μV/K. nsf.govosti.gov The thermal conductivity of these nanotubes is dominated by phonon transport and remains relatively constant, with values between 1.3 and 1.8 W/m·K, which is about half that of bulk Sb2Se3. nsf.gov In contrast, some single Sb2Se3 nanowires have been found to have an even lower thermal conductivity of 0.037 ± 0.002 W/m·K, more than an order of magnitude lower than bulk material. researchgate.net The enhancement of these properties results in a calculated ZT value for HNTs of approximately 0.0071 at 370 K. nsf.gov

Thermoelectric Properties of Antimony(III) selenide Nanostructures
NanostructureTemperatureElectrical Conductivity (σ)Seebeck Coefficient (S)Thermal Conductivity (κ)Figure of Merit (ZT)
Hexagonal Nanotubes (HNTs)370 K~10² S/m~430 μV/K1.3 - 1.8 W/m·K~0.0071
Single Nanowire (~680 nm diameter)Room Temperature-~661 μV/K0.037 W/m·K-

Carrier Concentration and Temperature-Dependent Thermoelectric Property Analysis

First-principles calculations based on Density Functional Theory (DFT) have been employed to understand the influence of carrier concentration and temperature on the thermoelectric properties of Antimony(III) selenide. core.ac.ukresearchgate.net These theoretical studies, which use the constant relaxation time approximation, show distinct temperature dependencies for the key thermoelectric parameters. researchgate.net

The analysis reveals the following trends:

Seebeck Coefficient (S): The Seebeck coefficient is found to decrease as the temperature increases. For example, calculations show a decrease from 1870 μV/K at 300 K to 719 μV/K at 800 K. core.ac.ukresearchgate.net

Electrical Conductivity (σ/τ): The electrical conductivity per relaxation time remains nearly constant across the temperature range from 300 K to 800 K. researchgate.net

Electronic Thermal Conductivity (κe/τ): The electronic part of the thermal conductivity per relaxation time increases with rising temperature. researchgate.net

The chemical potential, which is influenced by both temperature and carrier density, shows only slight variation with temperature. core.ac.uk Theoretical studies suggest that an optimal thermoelectric performance over a broad temperature range (300 K to 1000 K) can be achieved with a hole concentration of around 10¹⁹ cm⁻³. researchgate.net Experimental measurements on HNTs have indicated p-type doping with carrier densities in the order of ~0.65 x 10¹⁹ cm⁻³ to ~1.5 x 10¹⁹ cm⁻³, aligning with the theoretically optimal range. nsf.gov

Calculated Temperature-Dependent Thermoelectric Properties of Antimony(III) selenide
TemperatureSeebeck Coefficient (S)Electrical Conductivity per Relaxation Time (σ/τ)Electronic Thermal Conductivity per Relaxation Time (κe/τ)
300 K1870 μV/K22 × 10¹⁹ /Ω·m·s1.56 × 10¹⁵ W/m·K·s
800 K719 μV/K20 × 10¹⁹ /Ω·m·s3.92 × 10¹⁵ W/m·K·s

Photoelectrochemical Device Development and Solar Hydrogen Generation

Antimony(III) selenide has emerged as a highly promising semiconductor for photoelectrochemical (PEC) water splitting to produce solar hydrogen. yonsei.ac.kruzh.ch Its favorable characteristics, including an appropriate band gap (1.1-1.2 eV), excellent optoelectronic properties, and stability against photocorrosion, make it a nearly ideal candidate for cost-effective and large-area PEC devices. yonsei.ac.kracs.org

Antimony(III) selenide Photocathodes for Water Splitting Applications

Antimony(III) selenide is utilized as the primary light-absorbing material in photocathodes designed for solar hydrogen generation. yonsei.ac.kr In a typical device architecture, a thin film of Sb2Se3 is deposited on a conductive substrate, often followed by the application of protective and catalytic layers to enhance performance and stability. acs.org

Research has focused on various strategies to improve the efficiency of these photocathodes, including interface engineering. This involves depositing buffer layers like Cadmium Sulfide (CdS) and Titanium dioxide (TiO2) and co-catalysts such as Platinum (Pt). acs.org One such engineered photocathode, with a Pt/TiO2/CdS/Sb2Se3 structure, achieved a photocurrent density of approximately -8.6 mA cm⁻² at 0 V vs. RHE and a stable photocurrent for over 10 hours. acs.org Another study focusing on morphology control reported that photocathodes with smaller nanorod diameters (124 ± 28 nm) exhibited an improved photocurrent density of -22.1 mA cm⁻² at 0 VRHE and a higher onset potential of 0.31 VRHE. rsc.orgchemrxiv.org The first Sb2Se3 photocathode for this purpose was reported in early 2017, and subsequent rapid advancements underscore its potential for cost-effective solar hydrogen production. yonsei.ac.kr

Performance of Antimony(III) selenide-Based Photocathodes
Photocathode StructurePhotocurrent Density (at 0 VRHE)Onset Potential (VRHE)
Sb2Se3(Se-annealed)/CdS/TiO2/Pt-8.6 mA cm⁻²~0.43 V
Sb2Se3 (nanorods, 124 ± 28 nm diameter)-22.1 mA cm⁻²0.31 V
Sb2Se3 (nanorods, 202 ± 48 nm diameter)-15.2 mA cm⁻²0.21 V

Biosensing Applications Utilizing Photoelectrochemical Activity (e.g., DNA Methyltransferase Activity Detection)

The photoelectrochemical properties of Antimony(III) selenide have been harnessed to develop novel biosensors. A notable application is the detection of DNA methyltransferase (Dam MTase) activity. rsc.orgresearchgate.net One such biosensor utilizes a composite of Sb2Se3 and graphene oxide (Sb2Se3-GO) as the photoactive material. rsc.org

This "signal-off" sandwich-type PEC biosensor operates on the principle of competitive absorption and exciton (B1674681) energy transfer. rsc.org In the presence of Dam MTase, a hairpin probe DNA on the electrode is cleaved. This allows it to hybridize with DNA functionalized with gold nanoparticles (Au NPs). rsc.orgresearchgate.net The formation of this complex brings the Au NPs close to the Sb2Se3 on the electrode surface, which quenches the photocurrent and results in a "signal-off" response. rsc.org This biosensor demonstrated a wide detection range for Dam MTase activity, from 1 mU/mL to 100 U/mL, with a low detection limit of 0.6 mU/mL, opening a new path for the use of Sb2Se3 in diagnostic applications. rsc.orgresearchgate.net

Optoelectronic Applications (Beyond Photovoltaics)

Antimony(III) selenide (Sb₂Se₃) has emerged as a compelling material for various optoelectronic applications that extend beyond its well-researched use in photovoltaics. researchgate.net Its favorable properties, including a suitable direct bandgap of approximately 1.12-1.18 eV, a high absorption coefficient, and earth-abundant, low-toxicity constituents, make it an attractive candidate for next-generation electronic and optical devices. researchgate.netsemanticscholar.org

Photodetector Research and Development

Antimony(III) selenide is extensively investigated for its potential in photodetectors (PDs), devices that convert optical signals into electrical signals. researchgate.netnih.gov These components are crucial in applications like optical communication, imaging, and remote sensing. researchgate.netnih.gov Research has focused on various forms of Sb₂Se₃, from thin films to one-dimensional (1D) nanostructures, to optimize performance. semanticscholar.org

One-dimensional Sb₂Se₃ nanostructures, such as nanowires, are of particular interest due to their unique properties. semanticscholar.org A solution-processed approach has been used to grow single-crystalline 1D Sb₂Se₃ nanostructures directly on flexible substrates. semanticscholar.org These flexible photodetectors have demonstrated high performance, including a responsivity of approximately 0.27 A/W and fast response times in the millisecond range, showcasing their potential for wearable and flexible electronics. semanticscholar.org

Heterojunction photodetectors, such as those combining Sb₂Se₃ with materials like silicon (Si) or titanium dioxide (TiO₂), have also been developed to enhance the separation and transport of photogenerated carriers. researchgate.net For instance, a self-powered Sb₂Se₃/Si heterojunction photodetector has been fabricated, and Sb₂Se₃ nanoparticles have been deposited on TiO₂ nanorod arrays to create a type II heterojunction. researchgate.net These devices exhibit high photo-responsivity and detectivity, with one report showing a responsivity of up to 924 mAW⁻¹ at a wavelength of 1064 nm. researchgate.net

The development of Sb₂Se₃ photodetectors is rapidly advancing, with research exploring nanostructure regulation and process optimization to improve performance and stability for potential commercial applications. nih.gov

Table 1: Performance Metrics of Selected Antimony(III) selenide Photodetectors

Device Structure Substrate Responsivity Response Time Wavelength
1D Sb₂Se₃ Nanostructures Flexible ~0.27 A/W Milliseconds Near-Infrared
Sb₂Se₃/Si Heterojunction Silicon 924 mAW⁻¹ Not Specified 1064 nm

Optical Switching and Memory Device Implementations

Antimony(III) selenide is a phase-change material (PCM), meaning it can be switched between amorphous and crystalline states with distinct optical and electrical properties. This characteristic is being harnessed for optical switching and data storage applications. researchgate.net By embedding Sb₂Se₃ directly into silicon photonic waveguides, researchers have demonstrated enhanced interaction between the light mode and the material, leading to greater modulation when the material changes state. researchgate.net

Optical switching is achieved using laser pulses. For Sb₂Se₃, crystallization can be induced with millisecond-duration pulses, while nanosecond pulses can trigger amorphization. researchgate.net This reversible switching capability forms the basis for non-volatile optical memory. In a Mach-Zehnder interferometer configuration, switching an 80 nm thick layer of Sb₂Se₃ resulted in a reversible wavelength shift of 6 nm, demonstrating its potential for reconfigurable photonic circuits and optical memory storage on a chip. researchgate.net This technology could advance the fields of photonic computing and silicon chip design. researchgate.net

Table 2: Optical Switching Parameters for Antimony(III) selenide

Parameter Value
Crystallization Pulse Duration Milliseconds
Amorphization Pulse Duration Nanoseconds
Laser Wavelength for Switching 639 nm

Infrared Optoelectronic Device Development

The narrow bandgap of Antimony(III) selenide (around 1.12 eV) makes it particularly suitable for near-infrared (NIR) optoelectronic applications. semanticscholar.org The material shows strong potential for NIR photon detection. semanticscholar.org Its optical transmittance is higher in the near-infrared region compared to the visible spectrum. acs.org

Flexible NIR photodetectors have been successfully fabricated using Sb₂Se₃ nanostructures, demonstrating their capability to detect light in this range effectively. semanticscholar.org Furthermore, high-crystallinity epitaxial Sb₂Se₃ thin films grown on flexible mica substrates have been used to create flexible NIR photodetectors, indicating promise for applications in wearable electronics, such as heart rate monitoring. semanticscholar.org The ability to function efficiently in the NIR spectrum opens up possibilities for Sb₂Se₃ in applications such as optical communications and remote sensing. researchgate.net

Energy Storage Research: Antimony(III) selenide as Anode Material in Batteries

In the field of energy storage, Antimony(III) selenide is being investigated as a promising anode material for next-generation rechargeable batteries, including both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). rsc.org Antimony-based materials are attractive alternatives to conventional graphite (B72142) anodes due to their significantly higher theoretical specific capacity. rsc.orgmdpi.com Antimony itself can alloy with sodium or lithium, delivering a high theoretical capacity of 660 mAh g⁻¹. rsc.org

As a member of the antimony chalcogenide family, Sb₂Se₃ is explored for its potential to improve upon the performance of pure antimony anodes. mdpi.com The primary challenge for antimony-based anodes is the large volume expansion and contraction that occurs during the alloying/dealloying process (charging and discharging), which can lead to poor cycle stability. mdpi.com

Table 3: Properties of Antimony-Based Anode Materials

Material Theoretical Specific Capacity (vs. Li/Na) Key Advantage Key Challenge
Graphite 372 mAh g⁻¹ (vs. Li) Excellent Cycling Stability Lower Capacity
Antimony (Sb) 660 mAh g⁻¹ High Specific Capacity Large Volume Expansion (~135% vs. Li)

Future Research Directions and Emerging Paradigms for Antimony Iii Selenide Materials Science

Addressing Scalability and Long-Term Stability Challenges in Antimony(III)selenide-Based Devices

A critical frontier in the advancement of antimony(III) selenide (B1212193) (Sb₂Se₃) technology is overcoming the hurdles of scalability and ensuring the long-term operational stability of devices. While laboratory-scale fabrication has demonstrated high power conversion efficiencies, the transition to large-area, industrial-scale production presents significant challenges. rsc.org Researchers are actively investigating various deposition techniques that are amenable to large-scale manufacturing, such as close-space sublimation (CSS), sputtering, and solution-based methods, to achieve uniform and high-quality thin films over large areas. researchgate.netnih.gov

The long-term stability of Sb₂Se₃-based devices, particularly solar cells, is another paramount concern. researchgate.net Degradation mechanisms under operational stressors like prolonged illumination, humidity, and temperature fluctuations need to be thoroughly understood. Future work will involve developing effective encapsulation strategies and exploring interface engineering to mitigate degradation pathways. For instance, the introduction of passivation layers and the optimization of contact materials are being explored to prevent chemical reactions and diffusion at the interfaces, which can compromise device performance over time. aip.orgresearchgate.net The stability of hybrid organic-inorganic solar cells utilizing Sb₂Se₃ has been investigated, with some combinations showing promising durability under accelerated aging tests. researchgate.net

Research FocusKey ChallengesPotential Solutions
Scalability Uniformity of large-area thin films, reproducibility of high-quality material.Optimization of industrial-scale deposition techniques (e.g., CSS, sputtering), development of novel solution-processing methods.
Long-Term Stability Degradation under environmental stressors (light, humidity, heat), interfacial instability.Advanced encapsulation techniques, interface engineering with passivation layers, selection of stable contact materials.

Exploration of Ternary and Quaternary Antimony-Selenide System Derivatives

Expanding beyond the binary Sb₂Se₃ system, the exploration of ternary and quaternary derivatives offers a promising avenue for tuning material properties and enhancing device performance. By incorporating additional elements, researchers can modify the bandgap, improve charge transport, and passivate defects.

One area of investigation involves the creation of antimony sulfide-selenide (Sb₂(S,Se)₃) alloys. sciengine.comresearchgate.net The ability to continuously tune the bandgap of Sb₂(S,Se)₃ from approximately 1.1 eV (for pure Sb₂Se₃) to 1.7 eV (for pure Sb₂S₃) by adjusting the sulfur-to-selenium ratio allows for the optimization of light absorption in single-junction solar cells and the design of tandem device architectures. sciengine.com Research into ternary compounds has also yielded novel semiconductors such as SrSbSe₃ and Sr₃Sb₄Se₉. acs.orgnih.gov These materials exhibit intriguing crystal structures and optoelectronic properties, including quasi-direct bandgaps and strong optical absorption, making them potential candidates for various applications. acs.orgnih.govresearchgate.net

Furthermore, the introduction of elements like tellurium (Te) is being explored. dntb.gov.uaaip.org Tellurium doping has been shown to influence the growth orientation and atomic ratio in Sb₂Se₃ thin films, leading to improved film quality and reduced surface oxidation. dntb.gov.ua This approach has resulted in enhanced solar cell efficiency by mitigating defect density and improving carrier transport. dntb.gov.ua The investigation of quaternary systems, such as KThSb₂Se₆ and BaLaBi₂Q₆ (where Q = S, Se), is also expanding the library of antimony-based chalcogenide semiconductors with unique structural and electronic properties. researchgate.net

Derivative SystemKey FeaturePotential Application
Sb₂(S,Se)₃Tunable bandgap (1.1–1.7 eV)Single-junction and tandem solar cells
SrSbSe₃, Sr₃Sb₄Se₉Novel crystal structures, strong optical absorptionOptoelectronic devices
Te-doped Sb₂Se₃Defect passivation, improved film qualityHigh-efficiency solar cells
KThSb₂Se₆, BaLaBi₂Q₆Unique structural and electronic propertiesAdvanced semiconductor applications

Advanced Strategies for Defect Control and Passivation

The performance of antimony(III) selenide devices is often limited by the presence of defects within the material, which act as recombination centers for charge carriers. rsc.orgresearchgate.net Therefore, the development of advanced strategies for defect control and passivation is a critical area of future research. Theoretical calculations have identified selenium (VSe) and antimony (VSb) vacancies as some of the most detrimental deep-level defects in Sb₂Se₃. aip.org

Significant efforts have been directed towards suppressing VSe by preparing Sb₂Se₃ in a selenium-rich environment or through post-annealing in a selenium or sulfur atmosphere. aip.org More recently, attention has turned to passivating antimony vacancies. One novel approach involves the use of aluminum ions (Al³⁺) to passivate VSb. aip.org By incorporating a layer of tris(8-hydroxy-quinolinato) aluminum (Alq₃) between the indium tin oxide (ITO) and Sb₂Se₃ layers, researchers have been able to increase the open-circuit voltage and power conversion efficiency of solar cells. aip.org This strategy not only passivates defects but also inhibits undesirable chemical reactions at the interface. aip.org

Dual-ion synergistic regulation is another emerging strategy. For instance, modifying the interface layer with a sodium hydroxide (B78521) (NaOH) solution has been shown to enhance the crystallization and crystal orientation of Sb₂(S,Se)₃ thin films, leading to reduced carrier recombination. researchgate.net A deeper understanding of the chemical nature of defects at surfaces, grain boundaries, and interfaces is essential for developing more effective passivation techniques. rsc.org

Defect TypePassivation StrategyImpact on Device Performance
Selenium Vacancy (VSe)Se-rich growth environment, post-annealing in Se/S atmosphere.Reduced recombination, improved carrier lifetime.
Antimony Vacancy (VSb)Passivation with Al³⁺ ions (e.g., from Alq₃).Increased open-circuit voltage, enhanced efficiency.
Interfacial DefectsDual-ion synergistic regulation (e.g., NaOH treatment).Improved crystallization and orientation, reduced carrier recombination.

Novel Nanostructure Design and Precision Growth Control

The morphology and crystal orientation of antimony(III) selenide significantly influence its optoelectronic properties and device performance. rsc.orgresearchgate.net Consequently, the design of novel nanostructures and the precise control of their growth are at the forefront of current research. The quasi-one-dimensional (q-1D) crystal structure of Sb₂Se₃, composed of (Sb₄Se₆)n ribbons held together by van der Waals forces, leads to anisotropic properties. researchgate.netresearchgate.net Aligning these ribbons perpendicular to the substrate is crucial for efficient charge transport. researchgate.net

Researchers have developed various synthetic methodologies to control the morphology of Sb₂Se₃ nanostructures, ranging from nanorods and nanocrystals to hollow spheres. rsc.orgresearchgate.netgoogle.com This control is often achieved through the modulation of ligand chemistry and the precise adjustment of precursor ratios in colloidal synthesis. rsc.orgresearchgate.net For example, the presence or absence of certain ligands like oleylamine (B85491) can direct the growth towards specific nanostructure shapes. google.comrsc.org

Recent advancements have also focused on templated growth to achieve vertically oriented Sb₂Se₃ thin films, which are highly desirable for solar cell applications. osti.gov Furthermore, rapid annealing techniques, such as photonic curing using millisecond light pulses, are being explored as an alternative to traditional thermal annealing. acs.org This method allows for the crystallization of Sb₂Se₃ films on a much shorter timescale, which is advantageous for large-scale, high-throughput manufacturing. acs.org The development of 2D Sb₂Se₃ nanosheets has also opened up new possibilities for applications in areas such as photothermal therapy. nih.gov

NanostructureSynthesis/Growth MethodKey Advantage
NanorodsColloidal synthesis, modulation of ligand chemistry.Anisotropic properties for directed charge transport.
NanocrystalsColloidal synthesis with precise precursor ratio control.Quantum confinement effects, tunable properties.
Hollow NanospheresColloidal synthesis.High surface area for catalytic applications.
Vertically Oriented Thin FilmsTemplated growth, close-space sublimation.Enhanced charge transport in solar cells.
2D NanosheetsLiquid nitrogen pretreatment and freezing-thawing.High photothermal conversion efficiency.

Deeper Understanding of Anisotropic Charge Carrier Dynamics in Quasi-One-Dimensional Structures

The quasi-one-dimensional (q-1D) crystal structure of antimony(III) selenide gives rise to highly anisotropic charge carrier dynamics, a phenomenon that is fundamental to the material's performance in electronic and optoelectronic devices. researchgate.net The (Sb₄Se₆)n ribbons are covalently bonded, allowing for efficient charge transport along their length, while weaker van der Waals forces between the ribbons can impede transport in perpendicular directions. researchgate.netresearchgate.net A deeper understanding of these anisotropic dynamics is crucial for optimizing device architecture and performance.

Advanced spectroscopic techniques are being employed to investigate the ultrafast dynamic behavior of charge carriers in Sb₂Se₃ films. rsc.org These studies aim to elucidate the mechanisms of carrier trapping and recombination, which are detrimental to device efficiency. rsc.org Unlike the related material antimony trisulfide (Sb₂S₃), where self-trapping of carriers has been observed, recent research suggests that Sb₂Se₃ exhibits limited trap states and an absence of self-trapping. rsc.org Mechanistic investigations are revealing how defects, ionicity, and lattice distortions influence carrier trapping behavior. rsc.org

Simulations based on the time-dependent Schrödinger equation are also being used to model the spreading of electronic wave packets, providing insights into the in-plane dynamics of charge propagation. aps.org These theoretical studies complement experimental work by providing a microscopic picture of how the unique crystal structure of Sb₂Se₃ governs charge transport. The goal is to leverage this fundamental understanding to design materials and devices with optimized carrier collection and minimal recombination losses. researchgate.net

Integration with Other Functional Materials and Hybrid Systems for Enhanced Performance

To further enhance the performance and expand the functionality of antimony(III) selenide-based devices, researchers are increasingly focusing on its integration with other functional materials to create hybrid systems. This approach allows for the combination of the advantageous properties of Sb₂Se₃ with those of other materials to overcome limitations and achieve synergistic effects.

The development of hybrid materials also extends to the molecular and supramolecular levels. The incorporation of main group elements like antimony into functional organic materials is an emerging strategy for tuning material properties for a wide range of applications. researchgate.net Ceramic functional materials are also being integrated with Sb₂Se₃ to create innovative components and systems. fraunhofer.de The fabrication of Sb₂Se₃ solar cells using hybrid reactive magnetron sputtering is an example of how process integration can lead to improved device performance. nih.govsemanticscholar.orgdoaj.org

Hybrid SystemIntegrated MaterialPurpose of Integration
Perovskite Solar CellsAntimony(III) selenide (as HTM)Enhanced light absorption.
Antimony(III) selenide Solar CellsNiO, MoOₓ (as HTLs)Improved charge extraction, reduced recombination.
Functional Organic MaterialsAntimonyTuning of optoelectronic properties.
Hybrid MicrosystemsCeramic functional materialsCreation of novel components with enhanced functionality.

Environmental Considerations and Sustainability in this compound Material Development

A significant advantage of antimony(III) selenide is its composition of relatively earth-abundant and low-toxicity elements, positioning it as an environmentally friendly alternative to other photovoltaic materials that contain heavy metals like cadmium or lead, or scarce elements like indium and tellurium. sciengine.comresearchgate.netaip.org The elemental storage of antimony and selenium in the Earth's crust is considerably higher than that of indium and tellurium. sciengine.com

However, a comprehensive assessment of the environmental impact and sustainability of Sb₂Se₃ technology requires a life-cycle analysis, from raw material extraction and synthesis to device manufacturing, operation, and end-of-life disposal. While antimony and selenium are not classified as highly toxic, it is important to manage their handling and potential release into the environment, as high concentrations can be harmful. samaterials.commdpi.com For instance, antimony(III) has been shown to be more hazardous to certain organisms than antimony(V). mdpi.com

Future research will need to focus on developing green synthesis routes for Sb₂Se₃ that minimize the use of hazardous solvents and reduce energy consumption. The low melting point of Sb₂Se₃ (611 °C) suggests that material synthesis can be achieved at relatively low temperatures, which is beneficial for reducing the energy footprint of manufacturing. sciengine.com Additionally, establishing efficient recycling processes for Sb₂Se₃-based devices will be crucial for a truly sustainable technology. The development of environmentally benign materials is a key driver for the continued investigation of Sb₂Se₃ and related compounds. sciengine.com

Q & A

Q. What are the standard synthetic routes for preparing high-purity Sb₂Se₃, and how are impurities minimized?

Sb₂Se₃ is typically synthesized by reacting hydrogen selenide (H₂Se) with potassium antimonyl tartrate under controlled conditions . To minimize impurities (e.g., unreacted selenium or antimony oxides), post-synthesis purification steps like vacuum sublimation or solvent washing with non-polar agents (e.g., carbon disulfide) are employed. Thermal gravimetric analysis (TGA) and X-ray diffraction (XRD) are critical for verifying phase purity .

Q. How is the stoichiometry of Sb₂Se₃ confirmed experimentally?

Thermal analysis (differential scanning calorimetry) combined with thermoelectric measurements is used to identify phase transitions and confirm the 2:3 Sb:Se ratio. Discrepancies in stoichiometry often arise from selenium excess; these are resolved by annealing the compound at 500–600°C under inert atmospheres to achieve equilibrium .

Q. What safety protocols are essential for handling Sb₂Se₃ in laboratory settings?

Sb₂Se₃ is toxic upon inhalation or ingestion. Researchers must use fume hoods, wear PPE (gloves, lab coats, respirators), and adhere to OSHA guidelines for antimony exposure limits (0.5 mg/m³). Waste disposal should follow EPA protocols for heavy metal compounds .

Advanced Research Questions

Q. How can discrepancies in reported Sb-Se phase diagrams (e.g., claims of Sb₄Se₅ or Sb₃Se₄) be resolved?

Earlier reports of non-stoichiometric Sb-Se compounds were likely misinterpretations of mixtures of Sb₂Se₃ and excess selenium. Advanced characterization techniques, such as high-resolution transmission electron microscopy (HRTEM) coupled with energy-dispersive X-ray spectroscopy (EDS), can distinguish between true compounds and selenium-rich phases. Replicating synthesis under strictly controlled atmospheres (e.g., argon) is critical .

Q. What methodologies optimize Sb₂Se₃ for photovoltaic applications, given its anisotropic charge transport properties?

Oriented crystal growth techniques, such as vapor transport deposition (VTD) or solution-processed selenization, enhance carrier mobility along the [001] crystallographic direction. Researchers should use scanning Kelvin probe microscopy (SKPM) to map charge transport anisotropy and correlate it with device efficiency .

Q. How do solvent extraction techniques improve trace antimony speciation in environmental samples containing Sb₂Se₃?

N-benzoyl-N-phenylhydroxylamine in chloroform selectively extracts Sb(III) from Sb(V) at pH 2–3, enabling differential quantification via graphite-furnace atomic absorption spectrometry (GF-AAS). Matrix modifiers (e.g., palladium nitrate) reduce interference from selenium .

Methodological Challenges and Solutions

Q. Why do Sb₂Se₃ thin films exhibit inconsistent optical bandgap values (1.1–1.3 eV) in literature?

Variations arise from differences in film thickness, substrate interactions, and measurement techniques (e.g., Tauc plots vs. spectroscopic ellipsometry). Standardizing sample preparation (e.g., using identical substrates like Mo-coated glass) and employing multiple characterization methods reduce discrepancies .

Q. How should researchers address conflicting toxicity data for Sb₂Se₃ in environmental studies?

Toxicity depends on bioavailability, which varies with particle size and oxidation state. Protocols should include:

  • Particle size analysis (dynamic light scattering).
  • Speciation analysis (HPLC-ICP-MS) to differentiate Sb(III) and Sb(V).
  • Bioaccessibility assays (e.g., simulated lung fluid extraction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.